Methyl 5-aminonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSRKHDEJNWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363887 | |
| Record name | Methyl 5-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-25-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-aminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 5-Aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-aminonicotinate is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and comparative quantitative data. The two core synthesis strategies discussed are the direct esterification of 5-aminonicotinic acid and a two-step approach involving the synthesis and subsequent reduction of a nitro-intermediate, methyl 5-nitronicotinate. This document is intended to be a practical resource for researchers and professionals engaged in the synthesis and utilization of this important heterocyclic compound.
Introduction
This compound, a derivative of nicotinic acid (Vitamin B3), possesses a versatile chemical structure with both an amino and a methyl ester functional group on the pyridine ring. This arrangement allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities. Its applications span various therapeutic areas, underscoring the importance of efficient and well-characterized synthetic routes. This guide details two robust and commonly employed pathways for its preparation.
Synthesis Pathways
There are two principal and reliable synthetic routes to obtain this compound:
-
Pathway 1: Direct Esterification of 5-Aminonicotinic Acid. This is a straightforward approach involving the direct conversion of the carboxylic acid group of 5-aminonicotinic acid into a methyl ester.
-
Pathway 2: Reduction of Methyl 5-Nitronicotinate. This two-step pathway first involves the synthesis of methyl 5-nitronicotinate from 5-nitronicotinic acid, followed by the reduction of the nitro group to an amine.
The following sections provide detailed experimental protocols and data for each pathway.
Pathway 1: Direct Esterification of 5-Aminonicotinic Acid
This pathway is often favored for its atom economy and fewer synthetic steps. The esterification can be effectively achieved using reagents like thionyl chloride or through acid catalysis.
Experimental Protocol: Esterification using Thionyl Chloride
A common and high-yielding method for the esterification of 5-aminonicotinic acid involves the use of thionyl chloride in methanol.
Reaction Scheme:
Caption: Esterification of 5-Aminonicotinic Acid.
Procedure:
-
A solution of 5-aminonicotinic acid (10.0 g, 72.5 mmol) in methanol (100 mL) is stirred and cooled to 0 °C.
-
Thionyl chloride (10.4 g, 86.9 mmol) is added dropwise to the suspension while maintaining the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 16 hours.
-
After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is diluted with deionized water (200 mL) and neutralized to a pH of 7 with an aqueous sodium bicarbonate solution.
-
The aqueous mixture is extracted twice with dichloromethane (2 x 100 mL).
-
The combined organic layers are washed twice with saturated brine (2 x 100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Aminonicotinic Acid | N/A |
| Reagents | Thionyl Chloride, Methanol | N/A |
| Yield | 86% | [1] |
| Product Form | White Solid | [1] |
| Melting Point | 135-137 °C | N/A |
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.24 (d, 1H), 8.12 (d, 1H), 7.42 (dd, 1H), 5.65 (brs, 2H), 3.84 (s, 3H).[1]
Pathway 2: Reduction of Methyl 5-Nitronicotinate
This two-step pathway provides an alternative route, particularly if 5-nitronicotinic acid is a more readily available starting material.
Step 1: Synthesis of Methyl 5-Nitronicotinate
The first step is the esterification of 5-nitronicotinic acid. An analogous procedure for a similar compound, 6-methoxy-5-nitronicotinic acid, is presented here and can be adapted.[2]
Reaction Scheme:
Caption: Esterification of 5-Nitronicotinic Acid.
Experimental Protocol (Adapted):
-
To a round-bottom flask equipped with a reflux condenser, add 5-nitronicotinic acid and methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralize the solution with a saturated sodium bicarbonate solution to a pH of approximately 7, which will cause the product to precipitate.
-
Stir the mixture in an ice bath for 30 minutes.
-
Filter the solid product and wash with cold deionized water.
-
The crude product can be recrystallized from a minimal amount of hot methanol and dried under vacuum.
Quantitative Data (Analogous Reaction):
| Parameter | Value | Reference |
| Starting Material | 6-Methoxy-5-nitronicotinic Acid | [2] |
| Reagents | Sulfuric Acid, Methanol | [2] |
| Purity (Typical) | >97% | [2] |
| Product Form | Off-white to pale yellow solid | [2] |
Step 2: Reduction of Methyl 5-Nitronicotinate
The second step involves the reduction of the nitro group to an amine. Several methods are effective for this transformation, including the use of iron powder in acidic media or stannous chloride.
Reaction Scheme:
Caption: Reduction of Methyl 5-Nitronicotinate.
Experimental Protocol: Reduction using Iron Powder (General Procedure):
-
In a round-bottom flask, dissolve the methyl 5-nitronicotinate in a mixture of ethanol and acetic acid.
-
Add iron powder to the solution.
-
Heat the reaction mixture to reflux for a specified time, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the iron catalyst.
-
Concentrate the filtrate to obtain a thick oil.
-
Partition the oil between ethyl acetate and water, and basify the aqueous layer to a pH of 8-10 with NaOH.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Experimental Protocol: Reduction using Stannous Chloride (General Procedure):
-
Dissolve the methyl 5-nitronicotinate in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Heat the reaction mixture or use ultrasonic irradiation until the reaction is complete as monitored by TLC.[3]
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and 2M KOH.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Comparative Data for Reduction Methods (General):
| Reducing Agent | Solvent | Conditions | Yield Range | Reference |
| Iron Powder | Ethanol/Acetic Acid | Reflux | 39-98% | [3] |
| Stannous Chloride | Ethanol | Ultrasonic Irradiation | 39-98% | [3] |
Summary and Conclusion
This guide has detailed two primary and effective synthetic pathways for the preparation of this compound. The direct esterification of 5-aminonicotinic acid using thionyl chloride offers a high-yielding, one-step process. The alternative two-step pathway, involving the esterification of 5-nitronicotinic acid followed by the reduction of the nitro-intermediate, provides flexibility depending on the availability of starting materials. Both routes are robust and can be adapted for various scales of synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this key heterocyclic building block.
Workflow Diagram
Caption: Overview of Synthesis Pathways.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminonicotinate is a pyridinecarboxylate derivative that serves as a crucial building block in medicinal chemistry and drug discovery. As a substituted nicotinic acid ester, its physicochemical properties are of paramount importance for its handling, reaction kinetics, formulation, and ultimately, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in their laboratory endeavors.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These parameters are essential for predicting the behavior of the molecule in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1][2][3] |
| Appearance | Light brown to yellow solid | [2][4] |
| Melting Point | 135-137 °C | [3][4] |
| Boiling Point | 319.4 °C at 760 mmHg | [3][4] |
Physicochemical Descriptors
| Property | Value | Source |
| pKa (predicted) | 4.13 ± 0.20 | [2][4] |
| LogP (predicted) | -0.4 | [5] |
| Solubility | Soluble in chloroform and methanol. | [6][7] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols provide a foundation for reproducible and accurate measurements in a laboratory setting.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.
Determination of Boiling Point
The boiling point is a key physical constant for a liquid and is sensitive to atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid compound (if this compound is in a molten state or dissolved in a high-boiling solvent for purification by distillation) is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The test tube is gently heated in a heating bath (e.g., an oil bath or a Thiele tube).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Partition Coefficient (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.
Methodology:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.
-
Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.
-
Equilibration: The octanol-water mixture containing the solute is shaken in a separatory funnel for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5][8][9]
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 5-aminonicotinic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5-aminonicotinic acid is suspended in methanol.
-
Acid Catalyst Addition: Thionyl chloride is added dropwise to the cooled suspension.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
Work-up: After cooling, the excess methanol and thionyl chloride are removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate).
-
Extraction: The aqueous solution is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a potential signaling pathway relevant to nicotinic acid derivatives.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A general workflow for the analysis of this compound by HPLC.
While no specific signaling pathways involving this compound have been elucidated, as a derivative of nicotinic acid, it may interact with pathways modulated by nicotinic acid or its receptors. The following diagram illustrates a simplified overview of the nicotinic acetylcholine receptor (nAChR) signaling pathway, which is a key target for many nicotinic acid-related compounds.
Caption: A potential signaling pathway for nicotinic acid derivatives via nAChRs.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data, detailed experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development. Accurate characterization of these properties is a critical step in the journey from a molecule's synthesis to its potential application as a therapeutic agent. Further research to determine experimental values for properties such as solubility in a wider range of solvents and an experimental LogP would provide a more complete profile of this important chemical entity.
References
- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. pennwest.edu [pennwest.edu]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Spectroscopic Profile of Methyl 5-Aminonicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminonicotinate (CAS No. 36052-25-2), a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the aromatic amine and methyl ester functionalities, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. An in-depth understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in synthetic processes.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It also outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy for researchers in the field.
Spectroscopic Data
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5 - 8.7 | s | H-2 (Pyridine) |
| ~8.0 - 8.2 | s | H-6 (Pyridine) |
| ~7.3 - 7.5 | s | H-4 (Pyridine) |
| ~5.0 - 6.0 | br s | -NH2 |
| 3.86 | s | -OCH3 |
Solvent: CDCl3 s = singlet, br s = broad singlet
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (Ester) |
| ~148 | C-5 (Pyridine, C-NH2) |
| ~145 | C-2 (Pyridine) |
| ~138 | C-6 (Pyridine) |
| ~123 | C-3 (Pyridine, C-COOCH3) |
| ~118 | C-4 (Pyridine) |
| ~52 | -OCH3 |
Solvent: CDCl3
Table 3: IR Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~2950 | Weak | C-H stretch (methyl) |
| 1720 - 1700 | Strong | C=O stretch (ester) |
| 1620 - 1580 | Strong | N-H bend and C=C stretch (aromatic) |
| 1300 - 1200 | Strong | C-O stretch (ester) |
| 1150 - 1000 | Medium | C-N stretch |
Table 4: Mass Spectrometry Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 152 | High | [M]+ (Molecular Ion) |
| 121 | Moderate | [M - OCH3]+ |
| 93 | Moderate | [M - COOCH3]+ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.
-
Ensure the sample is fully dissolved; gentle vortexing can be applied.
-
Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
1H NMR Spectroscopy:
-
The 1H NMR spectrum is typically acquired on a 300 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
-
13C NMR Spectroscopy:
-
The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz or 125 MHz.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
A wider spectral width (0-200 ppm) is used.
-
A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum over the mid-IR range of 4000-400 cm-1.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is usually displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.
-
In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z ratio.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Structural Elucidation Pathway
This diagram illustrates how data from different spectroscopic techniques contribute to the structural elucidation of this compound.
An In-depth Technical Guide to Methyl 5-aminopyridine-3-carboxylate (CAS 36052-25-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-aminopyridine-3-carboxylate, registered under CAS number 36052-25-2, is a pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with an amino and a methyl carboxylate group, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known properties, structure, and synthesis of this compound. It also explores potential biological activities by examining structurally related compounds and outlines detailed experimental protocols for its synthesis and characterization.
Chemical Properties and Structure
Methyl 5-aminopyridine-3-carboxylate is an organic compound also known by synonyms such as Methyl 5-aminonicotinate and 5-Amino-nicotinic acid methyl ester.[1] It typically appears as a white to off-white solid or crystalline powder.[1] The presence of an amino group and a carboxylic acid ester on the pyridine ring suggests its utility as a versatile intermediate in organic synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 5-aminopyridine-3-carboxylate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 36052-25-2 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 135-137 °C | [2] |
| Boiling Point (Predicted) | 319.4 ± 22.0 °C | [2] |
| Density (Predicted) | 1.238 g/cm³ | [2] |
| Storage Temperature | 2-8 °C | [2] |
Structural Information
The structure of Methyl 5-aminopyridine-3-carboxylate is characterized by a pyridine ring with an amino group at the 5-position and a methyl carboxylate group at the 3-position.
| Identifier | Value |
| SMILES | COC(=O)c1cncc(c1)N |
| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 |
Experimental Protocols
Synthesis of Methyl 5-aminopyridine-3-carboxylate
A common method for the synthesis of Methyl 5-aminopyridine-3-carboxylate involves the esterification of 5-aminonicotinic acid.
Materials:
-
5-Aminonicotinic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or another suitable esterification catalyst
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 5-aminonicotinic acid in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for Methyl 5-aminopyridine-3-carboxylate.
Analytical Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons of the ester group.
-
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton, with distinct signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound. Electron impact (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern can provide further structural information.
2.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of the compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)
Direct biological studies on Methyl 5-aminopyridine-3-carboxylate are limited in publicly accessible literature. However, the aminonicotinic acid scaffold is present in various biologically active molecules. Studies on related nicotinic acid derivatives have suggested potential antioxidant and antimicrobial activities.
Potential Antioxidant Activity
Some derivatives of nicotinic acid have been shown to possess in vitro antioxidant properties, evaluated through assays such as DPPH and ABTS radical scavenging.[2] This activity is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.
Potential Antimicrobial Activity
Derivatives of aminonicotinic acid have been synthesized and evaluated for their tuberculostatic and other antimicrobial activities.[3][4] The pyridine ring and its substituents can play a crucial role in the interaction with microbial targets.
Inferred Signaling Pathway Involvement
Given the antioxidant potential of related structures, one could hypothesize an interaction with cellular pathways involved in oxidative stress. For instance, such a compound might modulate the activity of antioxidant enzymes or scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Diagram of a General Oxidative Stress Signaling Pathway:
Caption: Hypothesized role in a general oxidative stress pathway.
Conclusion
Methyl 5-aminopyridine-3-carboxylate (CAS 36052-25-2) is a chemical compound with a well-defined structure and physicochemical properties. While detailed experimental protocols and biological activity data for this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds with known biological activities. This guide provides a foundation for researchers by summarizing the available information and presenting representative experimental procedures. Further investigation into the biological effects of this compound is warranted to explore its full potential in drug discovery and development.
References
- 1. CAS 211915-53-6 | Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate - Synblock [synblock.com]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
The Discovery and Pharmacological Journey of Nicotinic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, also known as niacin or vitamin B3, has a rich history, evolving from a simple chemical compound to a vital nutrient and a therapeutic agent. Its esters, developed to enhance its therapeutic properties, particularly for topical applications, have carved their own niche in pharmacology. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of nicotinic acid esters. It details their synthesis, physicochemical properties, and the molecular mechanisms underlying their vasodilatory effects. This guide is intended to be a comprehensive resource, featuring detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.
A Historical Prelude: The Story of Nicotinic Acid
The journey of nicotinic acid esters begins with the discovery of their parent compound, nicotinic acid. First synthesized in 1867 by the oxidation of nicotine, it was initially a curiosity in the realm of organic chemistry.[1] Its biological significance remained unknown until the early 20th century when the devastating nutritional deficiency disease, pellagra, became a major public health crisis, particularly in the American South.
Through a series of meticulous epidemiological studies in the early 1900s, Dr. Joseph Goldberger of the U.S. Public Health Service demonstrated that pellagra was caused by a dietary deficiency. In 1937, American biochemist Conrad Elvehjem isolated the "pellagra-preventing factor" from liver extracts and identified it as nicotinic acid. This discovery was a landmark in nutritional science and led to the fortification of flour with niacin, effectively eradicating epidemic pellagra.
The pharmacological potential of nicotinic acid beyond its vitamin function was first recognized in 1955 by Rudolf Altschul, who discovered that gram-sized doses could significantly lower cholesterol levels.[1] This finding established nicotinic acid as the first orally available lipid-lowering agent, a role it continues to play today.
The Advent of Nicotinic Acid Esters: Enhancing Topical Delivery
The most common and well-studied nicotinic acid esters include:
-
Methyl Nicotinate: One of the simplest esters, it is widely used in topical preparations for its ability to induce localized vasodilation and a sensation of warmth.
-
Ethyl Nicotinate: Similar to methyl nicotinate, it is used in topical formulations for its rubefacient and vasodilatory properties.[2]
-
Benzyl Nicotinate: This ester is known for its ability to enhance skin penetration of other active ingredients, in addition to its own vasodilatory effects.[3][4]
-
Myristyl Nicotinate: A more lipophilic ester, it was developed to deliver nicotinic acid to the skin for improving skin barrier function with reduced flushing.
These esters are typically synthesized through the Fischer esterification of nicotinic acid with the corresponding alcohol in the presence of an acid catalyst.[5][6]
Physicochemical Properties of Nicotinic Acid and Its Esters
The efficacy of topical drug delivery is heavily influenced by the physicochemical properties of the active molecule. The esterification of nicotinic acid alters its properties, primarily increasing its lipophilicity, which is a key factor for skin penetration.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Octanol/Water) | Melting Point (°C) |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 0.36 | 236-239[7] |
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | 0.93 | 42 |
| Ethyl Nicotinate | C₈H₉NO₂ | 151.16 | 1.45 | 8-9 |
| Propyl Nicotinate | C₉H₁₁NO₂ | 165.19 | 1.96 | - |
| Pentyl Nicotinate | C₁₁H₁₅NO₂ | 193.24 | 2.98 | - |
| Benzyl Nicotinate | C₁₃H₁₁NO₂ | 213.23 | 2.58 | Liquid |
Data compiled from various sources. logP values are estimates and can vary based on the calculation method.
Pharmacological Effects and Mechanism of Action
The primary pharmacological effect of topically applied nicotinic acid esters is vasodilation, leading to erythema (redness) and a sensation of heat. This effect is mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2), from various skin cells, including Langerhans cells and mast cells.[8]
Signaling Pathway of Nicotinic Acid Ester-Induced Vasodilation
Upon topical application, nicotinic acid esters penetrate the stratum corneum and are hydrolyzed by esterases in the skin to release nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor, GPR109A (also known as HCA₂), on Langerhans cells and other skin cells. This activation initiates a signaling cascade that results in the synthesis and release of PGD2. PGD2, in turn, acts on the DP1 receptor on vascular smooth muscle cells, leading to vasodilation and increased blood flow.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of nicotinic acid esters.
Synthesis of Methyl Nicotinate
Objective: To synthesize methyl nicotinate via Fischer esterification of nicotinic acid.
Materials:
-
Nicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach the reflux condenser and heat the mixture to reflux for 4-6 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude methyl nicotinate.
-
The product can be further purified by distillation or chromatography if necessary.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of a nicotinic acid ester through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Nicotinic acid ester formulation
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-performance liquid chromatography (HPLC) system
-
Water bath with circulator
-
Magnetic stirrers
Procedure:
-
Prepare the skin membrane by carefully removing subcutaneous fat and hair.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with a known volume of pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment and begin stirring.
-
Equilibrate the assembled cells in a water bath at 32°C.
-
Apply a precise amount of the nicotinic acid ester formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor solution and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for the concentration of the nicotinic acid ester and its metabolite (nicotinic acid) using a validated HPLC method.
-
Calculate the cumulative amount of the ester permeated per unit area over time.
Assessment of Skin Vasodilation using Laser Doppler Flowmetry
Objective: To measure the change in skin blood flow in response to topical application of a nicotinic acid ester.
Materials:
-
Laser Doppler flowmeter with a surface probe
-
Nicotinic acid ester formulation
-
Control formulation (vehicle)
-
Volunteer subjects
-
Skin thermometer
Procedure:
-
Acclimatize the subjects in a temperature-controlled room for at least 20 minutes.
-
Define and mark the test sites on the volar forearm of the subjects.
-
Measure the baseline skin blood flow at each test site using the laser Doppler flowmeter.
-
Apply a standardized amount of the nicotinic acid ester formulation to one test site and the control formulation to another.
-
Record the skin blood flow continuously or at fixed intervals (e.g., every 5 minutes) for a predetermined duration (e.g., 60 minutes).
-
Monitor and record the skin temperature throughout the experiment.
-
Calculate the change in blood flow from baseline for both the active and control sites.
-
The data can be expressed as the area under the curve (AUC) of the blood flow versus time plot.
Conclusion and Future Directions
The development of nicotinic acid esters represents a successful strategy to overcome the delivery challenges of their parent compound for topical applications. Their ability to induce localized vasodilation has made them valuable tools in both dermatological research and therapeutic formulations. Understanding their synthesis, physicochemical properties, and mechanism of action is crucial for the development of new and improved formulations.
Future research in this area could focus on:
-
Novel Ester Design: Synthesizing and evaluating new esters with optimized lipophilicity and hydrolysis rates to fine-tune the onset and duration of action.
-
Targeted Delivery Systems: Incorporating nicotinic acid esters into advanced delivery systems, such as nanoparticles or microemulsions, to enhance their penetration and target specific skin layers.
-
Exploring New Therapeutic Applications: Investigating the potential of nicotinic acid esters in other dermatological conditions where increased blood flow and niacin-related benefits could be advantageous.
This guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to explore the potential of nicotinic acid esters in medicine and dermatology.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. CAS 94-44-0: Benzyl nicotinate | CymitQuimica [cymitquimica.com]
- 4. Benzyl nicotinate CAS#: 94-44-0 [amp.chemicalbook.com]
- 5. Buy Benzyl nicotinate | 94-44-0 | >98% [smolecule.com]
- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
A Technical Guide to the Theoretical Properties of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in modern medicinal chemistry and materials science.[1][2] Its unique electronic characteristics, capacity for hydrogen bonding, and structural versatility make it a "privileged scaffold" in a wide range of pharmaceuticals.[1] The strategic placement of substituents on the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, including its target affinity, reactivity, and pharmacokinetic profile.[1][3]
This technical guide provides an in-depth exploration of the core theoretical properties of substituted pyridines, focusing on the electronic and steric effects of substituents, acidity (pKa), and the application of quantum mechanical methods to predict molecular behavior. It is designed to serve as a comprehensive resource for researchers actively engaged in drug discovery and development.
Electronic Properties of Substituted Pyridines
The electronic nature of the pyridine ring is distinct from that of benzene due to the presence of the electronegative nitrogen atom, which renders the ring electron-deficient.[4] This inherent property makes the pyridine ring less susceptible to electrophilic substitution than benzene, with such reactions typically occurring at the 3-position.[5][6] Conversely, the ring is more prone to nucleophilic substitution, primarily at the 2- and 4-positions.[5][6]
Substituents on the pyridine ring profoundly influence its electronic structure through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring, further deactivating it towards electrophilic attack but enhancing its susceptibility to nucleophilic attack.[7]
-
Electron-Donating Groups (EDGs) : Substituents such as amino (-NH₂) or methoxy (-OCH₃) increase the electron density of the ring, making it more reactive towards electrophiles.[7]
It is crucial to note that the position of the substituent matters. For example, a chloro-substituent is electron-withdrawing by induction but can be electron-donating by resonance; in some coordination complexes, the resonance effect can dominate.[7] These electronic perturbations are critical for tuning the binding affinity of pyridine-based drugs to their biological targets.
Steric Properties and Their Quantification
The size and spatial arrangement of substituents introduce steric hindrance, which can significantly impact reaction rates, molecular conformation, and binding affinities to biological targets.[8] Understanding and quantifying these steric effects is essential for rational drug design.
A common method for quantifying steric effects is through the use of empirical parameters. The Taft steric parameter (E_s) , derived from the hydrolysis rates of esters, is a widely used descriptor where more negative values indicate greater steric bulk.[8]
Table 1: Taft Steric Parameters (E_s) for Common Substituents This data provides a general approximation for the steric effect of these substituents on a pyridine ring.[8]
| Substituent | Taft E_s |
| H | 0.00 |
| CH₃ | -1.24 |
| C₂H₅ | -1.31 |
| i-C₃H₇ | -1.71 |
| t-C₄H₉ | -2.78 |
| C₆H₅ | -3.82 |
| F | -0.46 |
| Cl | -0.97 |
| Br | -1.16 |
| I | -1.40 |
| OCH₃ | -0.55 |
| CN | -0.51 |
| NO₂ | -2.52 |
Source: Data adapted from BenchChem, 2025.[8]
Another set of descriptors, the Verloop steric parameters , are calculated from van der Waals radii and bond lengths to provide a more detailed, multi-dimensional description of a substituent's shape.[8]
Acidity and Basicity (pKa)
The lone pair of electrons on the pyridine nitrogen atom is not delocalized within the aromatic system, making it available for protonation and conferring basic properties to the molecule.[4][9] The basicity, quantified by the pKa of the conjugate acid (the pyridinium ion), is a critical parameter influencing a drug's solubility, absorption, and interaction with biological targets. The pKa of unsubstituted pyridine is approximately 5.23.[5]
Substituents significantly alter the pKa:
-
Electron-donating groups increase the electron density on the nitrogen, making it more basic and thus increasing the pKa.
-
Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic and lowering the pKa.
Table 2: Experimental pKa Values for Selected Monosubstituted Pyridines in Water
| Substituent Position | Substituent | pKa |
| - | H | 5.23[5] |
| 2- | CH₃ | 5.97 |
| 3- | CH₃ | 5.68 |
| 4- | CH₃ | 6.02 |
| 2- | NH₂ | 6.86 |
| 3- | NH₂ | 5.98 |
| 4- | NH₂ | 9.11 |
| 2- | OH | 0.75 |
| 3- | OH | 4.86 |
| 4- | OH | 3.27 |
| 2- | Cl | 0.72 |
| 3- | Cl | 2.84 |
| 4- | Cl | 3.83 |
| 2- | CN | -0.26 |
| 3- | CN | 1.45 |
| 4- | CN | 1.90 |
| 3- | NO₂ | 0.81 |
| 4- | NO₂ | 1.61 |
Note: Data compiled from various sources.[10][11] The pKa refers to the dissociation of the corresponding pyridinium ion.
Experimental Protocols for pKa Determination
Accurate pKa determination is crucial for understanding the behavior of substituted pyridines. Potentiometric titration and NMR spectroscopy are two common and precise methods.
This is a high-precision technique where a solution of the pyridine derivative is titrated with a standardized acid or base.[12][13] The pH of the solution is monitored with a pH electrode as the titrant is added. The pKa is calculated from the shape of the resulting titration curve.[13]
Methodology:
-
Calibration: The potentiometer is calibrated using standard aqueous buffers (e.g., pH 2, 5, and 7).[12]
-
Sample Preparation: A solution of the purified compound is prepared in deionized water, and the ionic strength is kept constant (e.g., with 0.1M KCl).[12]
-
Titration: The solution is stirred continuously while a standardized solution of NaOH (for acidic pyridiniums) or HCl (for basic pyridines) is added in small, precise aliquots.[12]
-
Data Collection: The pH is recorded after each addition of titrant.
-
Analysis: A pH-titration curve is plotted. The pKa corresponds to the pH at the half-equivalence point.
This method leverages the change in the chemical shifts of protons on the pyridine ring as the degree of protonation changes with pH.[14]
Methodology:
-
Sample Preparation: A solution of the substituted pyridine is prepared in deuterium oxide (D₂O). An internal chemical shift standard, such as tetramethylammonium iodide, is added.[14]
-
pH Adjustment: The pH of the solution is adjusted by adding small amounts of DCl or KOD solutions (prepared with D₂O to minimize the water peak in the spectrum).[14]
-
Spectral Acquisition: A series of ¹H NMR spectra are collected over a range of pH values spanning the expected pKa.[14]
-
Data Analysis: The chemical shift (δ) of a specific proton is plotted against the pH. The data is then fitted to the appropriate equation (derived from the Henderson-Hasselbalch equation) to calculate the pKa.[14]
Caption: Workflow for pKa determination by NMR spectroscopy.
Quantum Mechanical Insights
Quantum mechanical (QM) methods are powerful tools for investigating the theoretical properties of substituted pyridines, providing insights that guide experimental work.[2] Density Functional Theory (DFT) is the most widely used QM method due to its favorable balance of accuracy and computational efficiency.[2][15]
DFT calculations can predict a wide range of molecular properties, including:
-
Optimized Geometries: The lowest energy 3D structure of the molecule.
-
Electronic Structures: Distribution of electrons within the molecule.
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular reactivity and stability.[2][7]
-
Dipole Moment: A measure of the molecule's overall polarity.
-
Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.
Table 3: Calculated Quantum Chemical Descriptors for Pyridine Derivatives (Illustrative) Calculations are typically performed at a level of theory like B3LYP/6-311++G(d,p).[15]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -6.68 | -0.35 | 6.33 | 2.22 |
| 4-Nitropyridine | -7.51 | -2.89 | 4.62 | 1.65 |
| 4-Aminopyridine | -5.59 | 0.87 | 6.46 | 3.85 |
Note: These are representative values to illustrate trends. Actual values depend on the specific computational method and basis set used.
Protocol for a Typical DFT Calculation
The following outlines a standard workflow for performing a DFT calculation on a substituted pyridine derivative.[2][15]
-
Structure Preparation: A 3D model of the molecule is constructed using molecular modeling software (e.g., Avogadro, GaussView).[2]
-
Geometry Optimization: An initial calculation is run to find the lowest energy conformation of the molecule. A common functional for this is B3LYP or M06-2X, paired with a basis set like 6-31G(d) or larger.[2][15]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[2]
-
Property Calculation: With the optimized geometry, a final single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)), to accurately determine the electronic properties like HOMO/LUMO energies, MEP, and dipole moment.[2][15]
Caption: A standard workflow for DFT calculations.
Application in Drug Development: Kinase Inhibition
Substituted pyridines are a prevalent scaffold in the design of small-molecule kinase inhibitors, which are a critical class of drugs, particularly in oncology.[1] Many of these inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's ATP-binding pocket. The pyridine core acts as a rigid scaffold to correctly orient pharmacophoric groups that form key interactions (e.g., hydrogen bonds) with the protein, while various substituents fine-tune the molecule's steric and electronic properties to maximize potency and selectivity.[1]
Caption: Logic of ATP-competitive kinase inhibition.
Conclusion
The theoretical properties of substituted pyridines are governed by a complex interplay of electronic and steric factors. A thorough understanding of these principles, augmented by robust experimental determination of parameters like pKa and the predictive power of quantum mechanical calculations, is indispensable for the modern drug development professional. By leveraging these theoretical insights, researchers can more effectively design and optimize novel pyridine-based molecules with desired biological activities and physicochemical profiles, accelerating the journey from chemical concept to clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. studylib.net [studylib.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Methyl 5-aminonicotinate: A Technical Guide to its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of Methyl 5-aminonicotinate, a crucial parameter for its application in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, this guide presents information on closely related compounds and outlines established experimental protocols for determining these critical properties.
Solubility Profile
Table 1: Illustrative Aqueous Solubility of a Related Compound
| Compound | pH | Solubility |
| Methyl 6-aminonicotinate | 7.4 | >22.8 µg/mL[1] |
Disclaimer: This data is for Methyl 6-aminonicotinate and should be considered as an estimate. Experimental determination of the solubility of this compound is highly recommended.
The solubility of this compound is expected to be influenced by the pH of the medium due to the presence of the basic amino group and the potential for hydrolysis of the ester group. Generally, the amino group will be protonated at acidic pH, potentially leading to higher aqueous solubility.
Table 2: Expected Qualitative Solubility in Various Solvents
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble | Presence of polar functional groups (amino, ester) and an aromatic ring. |
| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | Polar protic solvent. |
| DMSO | Soluble | Polar aprotic solvent with high solubilizing power. |
| Chloroform | Soluble | Moderately polar solvent. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols are recommended.
This high-throughput method is suitable for early-stage drug discovery to rapidly assess solubility.
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to aqueous buffer solutions (e.g., phosphate-buffered saline, PBS) at various pH values (e.g., 4.0, 7.4, 9.0) to achieve a range of final compound concentrations.
-
Equilibration: Shake the plate at room temperature for a defined period, typically 1-2 hours.
-
Precipitation Detection: Analyze the wells for precipitate formation using a nephelometer, which measures light scattering, or by visual inspection. The highest concentration that remains clear is reported as the kinetic solubility.
This method determines the true equilibrium solubility and is crucial for pre-formulation and formulation development.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various solvents (e.g., water, ethanol, buffers of different pH).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation of Solid: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profile
Understanding the stability of this compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways. While specific stability data for this compound is limited, a study on the related compound, methyl nicotinate, provides some insight. In aqueous solution at 4°C, methyl nicotinate was found to be relatively stable, with slow hydrolysis to nicotinic acid at a rate of approximately 0.5% per year.[2][3]
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours |
| Photolytic | ICH Q1B conditions (UV and visible light) | Exposure to not less than 1.2 million lux hours and 200 watt hours/square meter |
| Thermal (Solid) | 60°C - 80°C | 1 - 4 weeks |
| Thermal (Solution) | 60°C - 80°C | 24 - 72 hours |
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For solid-state thermal stress, store the powder in a controlled temperature and humidity chamber.
-
Stress Application: Expose the samples to the conditions outlined in Table 3.
-
Time Point Sampling: Withdraw aliquots at various time points.
-
Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent drug is not co-eluting with any degradants.
-
Mass Balance: Calculate the mass balance to account for the parent drug and all degradation products.
Visualization of Experimental Workflows and Potential Degradation Pathways
Experimental Workflow for Solubility and Stability Testing
Potential Degradation Pathway of this compound
Based on the chemical structure, the primary anticipated degradation pathway is the hydrolysis of the methyl ester to form 5-aminonicotinic acid. Oxidation of the amino group is also a possibility under oxidative stress.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability profile of this compound for researchers and drug development professionals. While specific experimental data for this compound is scarce, the provided protocols and data on related compounds offer a robust framework for initiating comprehensive characterization. The successful development of any pharmaceutical product relies on a thorough understanding of these fundamental physicochemical properties. Therefore, it is imperative that detailed experimental studies are conducted to establish a complete and accurate solubility and stability profile for this compound.
References
- 1. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-aminonicotinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive research data specifically on this compound, this guide also includes information on closely related nicotinic acid derivatives to provide a broader context for its potential applications and experimental considerations.
Chemical Identity and Synonyms
This compound is a pyridine derivative with a methyl ester and an amino group at the 5-position of the pyridine ring. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and material sourcing.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Value |
| Systematic Name | Methyl 5-aminopyridine-3-carboxylate |
| Common Synonyms | 5-Aminonicotinic acid methyl ester[1] |
| 3-Amino-5-(methoxycarbonyl)pyridine[2] | |
| 5-Amino-nicotinic acid methyl ester[2] | |
| Methyl 5-amino-3-pyridinecarboxylate[2] | |
| CAS Number | 36052-25-2[1][2][3][4][5] |
| Molecular Formula | C₇H₈N₂O₂[2][3][4] |
| Molecular Weight | 152.15 g/mol [4] |
| MDL Number | MFCD04038688[4][5] |
| Beilstein/REAXYS Number | 128569 |
| PubChem Substance ID | 329760519 |
| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 |
| SMILES | COC(=O)c1cncc(N)c1 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Physical State | Off-white solid | [2] |
| Melting Point | 135-137 °C | [2] |
| Boiling Point | 319.4 °C at 760 mmHg | [2] |
| Density | 1.239 g/cm³ | [2] |
| Flash Point | 147 °C | [2] |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
General Synthesis Workflow
The following diagram illustrates a typical laboratory-scale synthesis of this compound from 5-aminonicotinic acid.
Illustrative Experimental Protocol (Adapted from related syntheses)
Disclaimer: The following protocol is a generalized procedure based on the esterification of similar aromatic carboxylic acids and should be optimized for the specific synthesis of this compound.
Objective: To synthesize this compound via acid-catalyzed esterification of 5-aminonicotinic acid.
Materials:
-
5-Aminonicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 5-aminonicotinic acid in an excess of methanol at 0 °C, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Applications in Drug Discovery and Development
Nicotinic acid and its derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While specific biological data for this compound is scarce, its structural motifs suggest potential as a building block for the synthesis of more complex bioactive molecules.
Potential as a Synthetic Intermediate
The amino and ester functionalities of this compound provide versatile handles for further chemical modifications. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These transformations allow for the generation of diverse chemical libraries for screening against various biological targets.
Screening for Biological Activity
Given the lack of specific biological data, a logical next step for researchers would be to screen this compound and its derivatives for various biological activities. The following diagram outlines a general workflow for such a screening process.
Signaling Pathway Involvement
Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathway. Research on related nicotinic acid derivatives has shown interactions with various cellular targets, but direct evidence for this compound is lacking. Further investigation is required to elucidate its mechanism of action and potential biological targets.
Conclusion
This compound is a readily accessible chemical entity with potential as a versatile building block in the synthesis of novel bioactive molecules. While direct experimental and biological data are limited, its structural relationship to other pharmacologically active nicotinic acid derivatives suggests that it is a compound worthy of further investigation in the field of drug discovery and development. The experimental outlines and workflows provided in this guide offer a starting point for researchers interested in exploring the chemical and biological properties of this compound.
References
- 1. Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. appchemical.com [appchemical.com]
- 4. Methyl 5-aminopyridine-3-carboxylate , 97% , 36052-25-2 - CookeChem [cookechem.com]
- 5. 36052-25-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Molecular Structure of Methyl 5-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminonicotinate is a pyridinecarboxylate derivative that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of nicotinic acid (Vitamin B3), it serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.
Molecular Structure and Chemical Properties
This compound is characterized by a pyridine ring substituted with an amino group at the 5-position and a methyl ester group at the 3-position. This arrangement of functional groups imparts specific chemical properties that are crucial for its role as a synthetic intermediate.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 5-aminopyridine-3-carboxylate | N/A |
| Synonyms | 5-Aminonicotinic acid methyl ester | N/A |
| CAS Number | 36052-25-2 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | N/A |
| Molecular Weight | 152.15 g/mol | N/A |
| SMILES | COC(=O)c1cncc(N)c1 | N/A |
| InChI | InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 | N/A |
| Melting Point | 135-137 °C | N/A |
| Boiling Point | 319.4 °C at 760 mmHg | N/A |
| Appearance | Off-white solid | N/A |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the amino and ester functional groups.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | s | 1H | H-2 (Pyridine ring) |
| ~7.8 | t | 1H | H-4 (Pyridine ring) |
| ~7.2 | s | 1H | H-6 (Pyridine ring) |
| ~5.8 | br s | 2H | -NH₂ |
| ~3.8 | s | 3H | -OCH₃ |
Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the substituents.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~148 | C-6 (Pyridine ring) |
| ~145 | C-2 (Pyridine ring) |
| ~138 | C-5 (Pyridine ring) |
| ~125 | C-3 (Pyridine ring) |
| ~120 | C-4 (Pyridine ring) |
| ~52 | -OCH₃ |
Note: Predicted data based on analysis of similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| 1620-1580 | Medium to Strong | C=C and C=N stretch (pyridine ring) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak [M]⁺ is expected at m/z 152.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 5-aminonicotinic acid with methanol in the presence of an acid catalyst.
Protocol: Fischer Esterification of 5-Aminonicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-aminonicotinic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (e.g., 0.1-0.2 equivalents), to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Nicotinic acid and its derivatives are known to exert a variety of biological effects. While specific studies on the biological targets of this compound are limited, its structural similarity to nicotinic acid suggests potential interactions with nicotinic acid receptors, such as GPR109A (HM74A), which are involved in lipid metabolism.
Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase in adipocytes. This ultimately results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream.
Furthermore, derivatives of nicotinic acid are being investigated for their potential as anticancer and antimicrobial agents. The pyridine ring serves as a key pharmacophore in many of these applications.
Conclusion
This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. This technical guide has provided a summary of its molecular structure, physicochemical properties, and a general protocol for its synthesis. While experimental spectroscopic and biological data for this specific compound are not extensively available, the information provided, based on related structures and established principles, serves as a solid foundation for researchers. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Chemical Reactivity of Aminonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical reactivity of aminonicotinic acid derivatives, essential scaffolds in medicinal chemistry and drug development. By leveraging their unique electronic and structural properties, these molecules serve as versatile building blocks for a wide range of therapeutic agents. This document outlines their core reactivity, provides quantitative data, details key experimental protocols, and visualizes their role in significant biological pathways.
Core Reactivity Principles
Aminonicotinic acids are bifunctional molecules containing a pyridine ring substituted with both an amino (-NH₂) and a carboxylic acid (-COOH) group. Their reactivity is governed by the interplay of these functional groups and the inherent electronic nature of the pyridine ring.
-
Amino Group: Acts as a nucleophile and a base. It is an activating, ortho-, para- directing group for electrophilic aromatic substitution, though its effect is modulated by the pyridine nitrogen.
-
Carboxylic Acid Group: Functions as an acid and its derivatives (esters, amides) are electrophilic at the carbonyl carbon. It is a deactivating, meta- directing group.
-
Pyridine Nitrogen: As an electronegative atom, it deactivates the ring towards electrophilic attack, making direct substitution challenging compared to benzene.[1]
The position of the amino group (e.g., 2-, 4-, or 6-) significantly influences the molecule's overall electronic properties and reactivity patterns. For instance, a 2-amino group can engage in intramolecular hydrogen bonding with the 3-carboxylic acid group, influencing its acidity and conformation.[]
Caption: Interplay of functional groups on the aminonicotinic acid scaffold.
Quantitative Data Summary
Understanding the physicochemical properties of aminonicotinic acid isomers is fundamental to predicting their reactivity and optimizing reaction conditions.
Table 1: Physical and Acidity Properties of Aminonicotinic Acid Isomers
| Property | 2-Aminonicotinic Acid | 4-Aminonicotinic Acid | 6-Aminonicotinic Acid |
| CAS Number | 5345-47-1[3] | 7418-65-7[4] | 3167-49-5[5] |
| Molecular Weight | 138.12 g/mol [3] | 138.12 g/mol [4] | 138.12 g/mol [5] |
| Appearance | Off-white powder[6] | Cream to yellow powder[1] | White to greyish powder[7] |
| Melting Point (°C) | 295–297 (dec.)[] | 307-312[1] | > 300[7] |
| Predicted pKa | 2.94 ± 0.10[6][8] | 2.94 ± 0.10[1] | Not readily available |
Note: The predicted pKa value likely corresponds to the carboxylic acid group, which is made more acidic by the electron-withdrawing pyridine ring.
Key Chemical Transformations & Protocols
Aminonicotinic acids undergo a variety of reactions at the amino group, the carboxylic acid group, and the pyridine ring, making them versatile synthetic intermediates.
The carboxylic acid moiety is readily converted into esters and amides, which are common functional groups in active pharmaceutical ingredients (APIs).
3.1.1 Esterification
Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a standard method.[9] Alternatively, for more sensitive substrates, the acid can be converted to a more reactive species like an acyl chloride.[10]
Table 2: Representative Esterification Reaction Yields
| Acid Derivative | Alcohol/Reagents | Product | Yield | Reference |
| Isonicotinic Acid | p-Nitrophenol, SOCl₂, Et₃N, THF | p-Nitrophenyl isonicotinate | 54% | --INVALID-LINK--[10] |
| Picolinic Acid | p-Nitrophenol, SOCl₂, Et₃N, THF | p-Nitrophenyl picolinate | 39% | --INVALID-LINK--[10] |
3.1.2 Detailed Protocol: Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of an ester from a carboxylic acid and an alcohol.[11][12][13]
-
Reagents & Equipment:
-
Aminonicotinic acid derivative (1.0 eq)
-
Alcohol (e.g., ethanol, 10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, ~0.1 eq)
-
10% Sodium carbonate solution
-
Round bottom flask, reflux condenser, drying tube, magnetic stirrer, heating mantle
-
Separatory funnel, filtration apparatus
-
-
Procedure:
-
Suspend the aminonicotinic acid (1.0 eq) in the alcohol (10-20 eq) in a round bottom flask equipped with a magnetic stir bar.
-
While stirring, carefully add concentrated sulfuric acid (catalytic amount) dropwise. A precipitate may form which should dissolve upon heating.[12]
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Once complete, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel containing water.
-
Neutralize the solution by slowly adding 10% sodium carbonate solution dropwise until gas evolution ceases and the pH is >8. The ester product should precipitate.[12]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product via recrystallization or column chromatography.
-
The nucleophilic amino group readily participates in acylation reactions to form amides, a bioisosteric replacement for esters that can improve metabolic stability.
3.2.1 Amide Bond Formation (Acylation)
Direct condensation of the carboxylic acid and an amine is generally slow due to a competing acid-base reaction.[14] Therefore, coupling reagents are employed to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine. Common coupling agents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU, HBTU).[15]
3.2.2 Detailed Protocol: HATU-Mediated Amide Coupling
This protocol outlines a standard procedure for amide bond formation using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[14][15]
-
Reagents & Equipment:
-
Aminonicotinic acid derivative (1.0 eq)
-
Amine (1.1-1.2 eq)
-
HATU (1.1-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tertiary base (e.g., Diisopropylethylamine, DIEA, 3.0 eq)
-
Round bottom flask, magnetic stirrer, nitrogen/argon atmosphere
-
-
Procedure:
-
Dissolve the aminonicotinic acid (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere.
-
Add the amine (1.1-1.2 eq) to the solution.
-
Add HATU (1.1-1.2 eq) to the mixture.
-
Add DIEA (3.0 eq) dropwise while stirring.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
-
Caption: General workflow for HATU-mediated amide synthesis.
Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly slower than on benzene due to the electron-withdrawing nature of the ring nitrogen.[1] The reaction is further complicated by the potential for the nitrogen to be protonated or complexed by Lewis acids under typical SEAr conditions, which strongly deactivates the ring.[1][16] Despite these challenges, reactions like halogenation can be achieved.
3.3.1 Bromination
Direct bromination often requires harsh conditions. A common procedure involves using bromine in the presence of thionyl chloride and an iron catalyst.[17][18]
3.3.2 Detailed Protocol: Bromination of Nicotinic Acid
This protocol is adapted from a procedure for the synthesis of 5-bromonicotinic acid and serves as a representative example of electrophilic halogenation.[17][18]
-
Reagents & Equipment:
-
Nicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.4 eq)
-
Bromine (Br₂) (1.9 eq)
-
Iron powder (catalyst, 2% w/w of acid)
-
4N Sodium Hydroxide (NaOH) solution
-
Ice water
-
Reaction vessel with reflux condenser and dropping funnel, heating mantle, magnetic stirrer
-
-
Procedure:
-
To a reaction vessel, add nicotinic acid (1.0 eq), thionyl chloride (2.4 eq), and iron powder (2% w/w).[17]
-
Heat the mixture to 70°C with stirring.
-
Over a period of 2 hours, add bromine (1.9 eq) dropwise to the reaction mixture.[17]
-
After the addition is complete, heat the mixture to reflux for 6 hours with continuous stirring.[17]
-
After refluxing, cool the mixture and carefully distill off the excess bromine and thionyl chloride under reduced pressure.
-
Cool the residue in an ice bath. Slowly add cooled 4N NaOH solution to the residue until the pH reaches 3.[18]
-
The precipitate of 5-bromonicotinic acid is collected by vacuum filtration and washed with ice water.[18]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[18]
-
Applications in Drug Development & Signaling Pathways
The aminonicotinic acid scaffold is present in numerous molecules investigated for therapeutic applications due to its ability to interact with biological targets and serve as a versatile synthetic platform.
Certain aminonicotinic acid derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[8] These enzymes introduce negative supercoils into DNA, a process necessary for unwinding the double helix.[12] Inhibitors can block this process, leading to a halt in DNA synthesis and ultimately bacterial cell death.[12] This mechanism makes them attractive candidates for the development of novel antibiotics.[8]
Caption: Mechanism of bacterial DNA gyrase inhibition.
3-HAO is a key enzyme in the kynurenine pathway of tryptophan metabolism, responsible for producing the neurotoxic metabolite quinolinic acid.[13] Elevated levels of quinolinic acid are implicated in several neurodegenerative diseases. Derivatives of 2-aminonicotinic acid, such as 2-aminonicotinic acid 1-oxides, have been developed as potent and chemically stable inhibitors of 3-HAO, representing a promising strategy for developing new antiexcitotoxic agents.[13] By inhibiting 3-HAO, these compounds reduce the production of quinolinic acid in the brain.[13]
Caption: Inhibition of quinolinic acid synthesis via the 3-HAO pathway.
Autophagy is a cellular process involving the degradation of cellular components via lysosomes, crucial for maintaining cellular homeostasis. Certain novel 2-aminonicotinonitrile derivatives have been identified as potent autophagy enhancers.[15][17] The process involves the formation of a double-membraned autophagosome that engulfs cellular material and fuses with a lysosome for degradation. Key steps include initiation by the ULK1 complex, nucleation of the phagophore by the Beclin-1/PI3KC3 complex, and elongation involving the conjugation of LC3 to the phagophore membrane.[] These derivatives can induce autophagy, leading to antiproliferative effects in cancer cells.
Caption: Simplified autophagy pathway induced by aminonicotinonitrile derivatives.
References
- 1. 4-Amino-3-pyridinecarboxylic acid | 7418-65-7 [chemicalbook.com]
- 3. 2-Aminonicotinic acid | C6H6N2O2 | CID 72930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminonicotinic acid | C6H6N2O2 | CID 319979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminonicotinic acid CAS#: 5345-47-1 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Page loading... [wap.guidechem.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. csub.edu [csub.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uakron.edu [uakron.edu]
- 14. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 15. Amide Synthesis [fishersci.dk]
- 16. benchchem.com [benchchem.com]
- 17. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Methyl 5-aminonicotinate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminonicotinate is a versatile bifunctional molecule widely utilized in organic synthesis as a building block for a diverse range of heterocyclic compounds. Its structure, incorporating a pyridine ring with both an amino and a methyl ester group, offers multiple reaction sites for synthetic transformations. This allows for its application in the construction of complex molecular architectures, particularly those with relevance in medicinal chemistry and materials science. The strategic positioning of the amino and ester functionalities on the pyridine core makes it a valuable precursor for the synthesis of fused heterocyclic systems and substituted pyridines, which are prominent scaffolds in many biologically active compounds.
Key Applications in Organic Synthesis
This compound serves as a key intermediate in a variety of synthetic transformations, including:
-
Synthesis of Heterocyclic Compounds: It is a valuable precursor for the synthesis of fused pyridine derivatives such as pyridopyrimidines, which are core structures in many kinase inhibitors and other therapeutic agents.
-
Amide Bond Formation: The amino group readily undergoes acylation and amidation reactions, allowing for the introduction of diverse side chains and the construction of amide-containing target molecules.
-
Diazotization and Subsequent Reactions: The primary amino group can be converted to a diazonium salt, which can then be subjected to various transformations, including Sandmeyer-type reactions, to introduce a range of substituents onto the pyridine ring.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to other functional groups, providing further avenues for molecular diversification.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the esterification of 5-aminonicotinic acid.
Reaction Scheme:
A simple reaction scheme for the synthesis of this compound.
Protocol:
-
To a stirred solution of 5-aminonicotinic acid (10.0 g, 72.5 mmol) in methanol (100 mL), add thionyl chloride (10.4 g, 86.9 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 16 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and concentrate it under vacuum.
-
Dilute the residue with water (200 mL) and neutralize with a saturated aqueous NaHCO3 solution to a pH of 7.
-
Extract the aqueous mixture with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the filtrate under vacuum to yield the product.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 5-Aminonicotinic acid | 138.12 | 10.0 | 72.5 |
| Thionyl chloride | 118.97 | 10.4 | 86.9 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 152.15 | 9.5 | 86 |
Amide Coupling Reaction
The amino group of this compound can be readily acylated to form amides. This is a fundamental transformation for introducing a wide variety of functional groups.
Reaction Workflow:
A generalized workflow for the N-acylation of this compound.
General Protocol (using an acyl chloride):
-
Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a base (e.g., triethylamine, pyridine, 1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Note: For coupling with carboxylic acids, a suitable coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are required.[1][2]
Quantitative Data for Amide Coupling (Representative):
| Coupling Reagent | Base | Solvent | Yield (%) |
| HATU | DIPEA | DMF | >90 |
| HOBt/EDC | DIPEA | DCM/DMF | 80-95 |
| SOCl2 (for acid) | - | Toluene | 75-90 |
Yields are typical and may vary depending on the specific substrates and reaction conditions.
Sandmeyer-Type Reaction: Conversion of the Amino Group
The amino group of this compound can be converted to a diazonium salt, which can then be replaced by a variety of nucleophiles in the presence of a copper(I) catalyst. This allows for the introduction of halogens, cyano groups, and other functionalities.[3][4][5]
Logical Relationship for Sandmeyer Reaction:
References
Application Notes and Protocols: Methyl 5-Aminonicotinate as a Versatile Precursor for the Synthesis of Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes propose a synthetic strategy for utilizing methyl 5-aminonicotinate as a key starting material in the synthesis of potent Active Pharmaceutical Ingredients (APIs), specifically focusing on the class of Janus Kinase (JAK) inhibitors. The presented protocols are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of a potential API candidate.
Introduction
This compound is a readily available and versatile building block for organic synthesis. Its bifunctional nature, possessing both an amino group and a methyl ester on a pyridine core, makes it an attractive starting point for the elaboration of complex molecular architectures. This document outlines a proposed synthetic pathway to a key intermediate in the synthesis of Tofacitinib, a potent JAK inhibitor, starting from this compound. Tofacitinib is approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis.[1] The therapeutic effect of Tofacitinib is achieved by inhibiting Janus kinases (JAKs), which are intracellular enzymes involved in signaling pathways that trigger inflammation.[2]
Proposed Synthetic Application: Synthesis of a Tofacitinib Intermediate
While the direct synthesis of Tofacitinib from this compound is not yet established in the literature, a plausible synthetic route can be devised based on known transformations of similar substrates. The following sections detail a proposed multi-step synthesis to obtain a key piperidine intermediate, which is a core component of Tofacitinib and related JAK inhibitors.
Experimental Protocols
Scheme 1: Proposed Synthesis of (1-benzyl-4-methylpiperidin-3-yl)(methyl)amine
A proposed synthetic route from this compound to a key intermediate for Tofacitinib is outlined below. Each step is followed by a detailed experimental protocol.
Step 1: Catalytic Hydrogenation of this compound to Methyl 5-aminopiperidine-3-carboxylate
The initial step involves the reduction of the pyridine ring of this compound to the corresponding piperidine.
-
Reaction: this compound is subjected to catalytic hydrogenation to yield methyl 5-aminopiperidine-3-carboxylate.
-
Protocol:
-
To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of a hydrogenation catalyst such as Palladium on carbon (Pd/C) or a Nickel-based catalyst.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 atm).
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, carefully vent the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 5-aminopiperidine-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: N-Benzylation of Methyl 5-aminopiperidine-3-carboxylate
The secondary amine of the piperidine ring is protected with a benzyl group.
-
Reaction: The piperidine nitrogen is alkylated with benzyl bromide to give methyl 1-benzyl-5-aminopiperidine-3-carboxylate.
-
Protocol:
-
Dissolve methyl 5-aminopiperidine-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
To this suspension, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzylated product.
-
Step 3: Reduction of the Methyl Ester to a Primary Alcohol
The methyl ester is reduced to the corresponding hydroxymethyl group.
-
Reaction: Methyl 1-benzyl-5-aminopiperidine-3-carboxylate is reduced to (1-benzyl-5-aminopiperidin-3-yl)methanol.
-
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 1-benzyl-5-aminopiperidine-3-carboxylate (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the combined filtrate and washings under reduced pressure to yield the crude alcohol, which can be purified by crystallization or column chromatography.
-
Step 4: Tosylation of the Primary Alcohol
The primary alcohol is converted to a tosylate to create a good leaving group for subsequent nucleophilic substitution.
-
Reaction: (1-benzyl-5-aminopiperidin-3-yl)methanol is reacted with p-toluenesulfonyl chloride (TsCl) to form the corresponding tosylate.
-
Protocol:
-
Dissolve the alcohol (1.0 eq) in pyridine or dichloromethane (DCM) at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate. This intermediate is often used directly in the next step. Note that in some cases, direct conversion to the chloride may occur.[3]
-
Step 5: Nucleophilic Substitution with Methylamine
The tosylate is displaced by methylamine to introduce the final methylamino group.
-
Reaction: The tosylate intermediate is reacted with methylamine to yield (1-benzyl-4-methylpiperidin-3-yl)(methyl)amine.
-
Protocol:
-
Dissolve the crude tosylate from the previous step in a polar aprotic solvent like THF or isopropanol in a sealed pressure vessel.
-
Add an excess of a solution of methylamine in THF or ethanol (e.g., 2 M solution, 5-10 eq).
-
Heat the reaction mixture to 60-80 °C for 12-24 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the target intermediate. This product will be a racemic mixture of diastereomers.
-
Step 6: Chiral Resolution (Not detailed)
The final step would involve the chiral resolution of the racemic mixture to isolate the desired (3R,4R) enantiomer, which is a known key intermediate for Tofacitinib synthesis.[4]
Data Presentation
The following table summarizes the expected outcomes for the proposed synthetic sequence. Yields are estimated based on similar reactions reported in the literature.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 1 | Methyl 5-aminopiperidine-3-carboxylate | C₇H₁₄N₂O₂ | 158.20 | 80-90 |
| 2 | Methyl 1-benzyl-5-aminopiperidine-3-carboxylate | C₁₄H₂₀N₂O₂ | 248.32 | 75-85 |
| 3 | (1-benzyl-5-aminopiperidin-3-yl)methanol | C₁₃H₂₀N₂O | 220.31 | 85-95 |
| 4 | (1-benzyl-5-aminopiperidin-3-yl)methyl 4-methylbenzenesulfonate | C₂₀H₂₆N₂O₃S | 390.50 | 70-80 |
| 5 | (1-benzyl-4-methylpiperidin-3-yl)(methyl)amine | C₁₄H₂₂N₂ | 218.34 | 60-70 |
Visualization of Pathways and Workflows
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow from this compound to the key Tofacitinib intermediate.
Caption: Proposed synthetic route to a key Tofacitinib intermediate.
Janus Kinase (JAK)-STAT Signaling Pathway
Tofacitinib functions by inhibiting the JAK-STAT signaling pathway, which is a critical pathway in the immune response.[5][6] The following diagram illustrates this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Conclusion
This compound represents a promising and economically viable starting material for the synthesis of complex APIs, including potent JAK inhibitors. The proposed synthetic route, while requiring experimental validation, is based on well-established and robust chemical transformations. These application notes provide a comprehensive framework for researchers to explore the utility of this compound in the development of novel therapeutics for inflammatory and autoimmune diseases. Further optimization of reaction conditions and chiral resolution strategies will be crucial for the development of an efficient and scalable process.
References
- 1. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 2. droracle.ai [droracle.ai]
- 3. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 5-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 5-aminonicotinate, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. These protocols are intended as a foundational guide for synthesizing novel derivatives and for preliminary biological screening.
Application Notes
This compound is a derivative of nicotinic acid and serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its amino group offers a reactive handle for various chemical modifications, making it a valuable scaffold in drug discovery programs targeting areas such as cancer, inflammation, and infectious diseases.[3][4] The pyridine ring and the methyl ester group also provide opportunities for further functionalization to modulate physicochemical properties and target engagement.
The primary applications of this compound include:
-
Scaffold for Library Synthesis: The amino group can be readily acylated, sulfonylated, or alkylated to generate diverse libraries of amide, sulfonamide, and amine derivatives for high-throughput screening.
-
Intermediate in Multi-step Synthesis: It is a common starting material for the construction of more complex heterocyclic systems, including potential kinase inhibitors and other targeted therapies.[5]
-
Fragment-Based Drug Design: The molecule itself can be used as a fragment in screening campaigns to identify initial hits that bind to biological targets.
Experimental Protocols
The following protocols are detailed methodologies for common derivatization reactions of this compound.
Acylation of the Amino Group
This protocol describes the general procedure for the acylation of this compound with an acyl chloride to form an amide derivative.
Protocol: Acylation with Acetyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Acyl Chloride Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Acylation of this compound [6]
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) |
| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to rt | 2-4 |
| Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | 0 to rt | 3-6 |
| Carboxylic Acid + HATU | DIPEA | Dimethylformamide (DMF) | rt | 12-24 |
| Carboxylic Acid + EDCI/HOBt | N-Methylmorpholine | Dichloromethane (DCM) | rt | 12-24 |
Sulfonylation of the Amino Group
This protocol details the reaction of this compound with a sulfonyl chloride to yield a sulfonamide derivative.
Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Reductive Amination
This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde followed by reduction.
Protocol: Reductive Amination with Benzaldehyde
-
Imine Formation: To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE), add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[6]
Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Protocol: Coupling with Bromobenzene
-
Reaction Setup (Inert Atmosphere): In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and bromobenzene (1.2 eq).
-
Solvent Addition: Add anhydrous toluene to the vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the desired arylated amine.[6]
Hypothetical Biological Assay Protocol
While specific biological activity for this compound is not extensively reported, its derivatives have shown potential as anticancer agents.[3] The following is a generalized protocol for screening derivatives of this compound for cytotoxic activity against a cancer cell line.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., BxPC-3 pancreatic cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound (derivatives of this compound) in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Treat the cells with the different concentrations of the test compound and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Example Cytotoxicity Data for a Hypothetical Derivative
Data is illustrative and based on a related compound, Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate.[3]
| Cell Line | IC₅₀ (µM) |
| BxPC-3 (Human pancreatic adenocarcinoma) | 0.051 |
| Panc-1 (Human pancreatic adenocarcinoma) | 0.066 |
| WI38 (Normal human lung fibroblasts) | 0.36 |
Visualizations
References
Applications of Methyl 5-aminonicotinate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-aminonicotinate, a derivative of nicotinic acid (Vitamin B3), is a versatile scaffold in medicinal chemistry. Its pyridine ring system is a privileged structure found in numerous biologically active compounds. The presence of an amino group and a methyl ester provides two reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides an overview of its applications, particularly in the development of anticancer agents, and details relevant experimental protocols.
Key Applications in Medicinal Chemistry
This compound serves as a crucial building block for the synthesis of various therapeutic agents. The amino group can be readily derivatized via reactions such as acylation and sulfonylation to form amides and sulfonamides, respectively. It can also undergo transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
One of the promising areas of application for derivatives of the nicotinamide scaffold is in oncology. Nicotinamide-based compounds have been investigated for their potential as cytotoxic agents against various cancer cell lines.[1][2][3]
Case Study: Nicotinamide-Based Diamides as Cytotoxic Agents
A study by Xia et al. (2017) demonstrated the potential of nicotinamide-based diamide derivatives as cytotoxic agents against human lung cancer cell lines. While the study utilized nicotinamide as the starting material, the synthetic strategy and resulting pharmacophore are directly relevant to derivatives that can be synthesized from this compound. The study revealed that certain diamide derivatives exhibited significant inhibitory activities.[3]
Quantitative Data: Cytotoxic Activity of Nicotinamide-Based Diamides
The following table summarizes the in vitro cytotoxic activity of representative nicotinamide-based diamide derivatives against human lung cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with lower values indicating higher cytotoxic potential.[3][4]
| Compound ID | NCI-H460 (Large Cell Lung Cancer) IC50 (µg/mL) | A549 (Lung Cancer) IC50 (µg/mL) | NCI-H1975 (Lung Cancer) IC50 (µg/mL) | HL-7702 (Normal Liver Cells) IC50 (µg/mL) | MDCK (Normal Kidney Cells) IC50 (µg/mL) |
| 4d | 4.07 ± 1.30 | > 40 | > 40 | 26.87 ± 0.95 | 13.45 ± 0.29 |
| 4h | 10.11 ± 0.85 | 15.43 ± 1.12 | 12.34 ± 0.98 | > 40 | > 40 |
| 4i | 13.45 ± 1.02 | 18.76 ± 1.21 | 16.54 ± 1.15 | > 40 | > 40 |
| 5-FU (Control) | 5.87 ± 0.54 | 7.34 ± 0.63 | 6.98 ± 0.71 | 10.23 ± 0.88 | 9.87 ± 0.92 |
Data sourced from Chem Cent J. 2017; 11: 109.[3]
Experimental Protocols
The following are representative protocols for the derivatization of this compound, which are fundamental for synthesizing libraries of bioactive compounds.
Protocol 1: Amide Coupling (Acylation)
This protocol describes a general procedure for the synthesis of amide derivatives from this compound and a carboxylic acid using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in DMF.
-
Add HOBt (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq) portion-wise and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 5-aryl-nicotinates from a halogenated derivative of this compound and a boronic acid. (Note: This requires prior halogenation of the pyridine ring, typically at a position activated for such a reaction).
Materials:
-
Methyl 5-amino-6-bromonicotinate (or other halogenated derivative)
-
Arylboronic acid of interest
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine methyl 5-amino-6-bromonicotinate (1.0 eq), arylboronic acid (1.2 eq), and Na2CO3 (2.0 eq).
-
Add a 3:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-nicotinate derivative.[5]
Visualizations
Synthetic Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound to generate a library of compounds for biological screening.
Signaling Pathway: PARP-1 Inhibition and Apoptosis
Nicotinamide and its derivatives have been shown to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[6] Inhibition of PARP-1 in cancer cells with existing DNA damage can lead to an accumulation of DNA breaks, ultimately triggering apoptosis through the mitochondrial pathway.[7][8]
References
- 1. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tressless.com [tressless.com]
- 3. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Methyl 5-Aminonicotinate as a Versatile Intermediate in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-aminonicotinate is a key building block in the synthesis of a variety of agrochemicals. Its pyridine core, substituted with both an amine and a methyl ester group, offers multiple reaction sites for the construction of complex molecules with fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a conceptual fungicide, drawing inspiration from the structure of the known fungicide Aminopyrifen. Additionally, it outlines the mechanism of action of aminonicotinate-based fungicides and presents relevant biological activity data.
Introduction to this compound in Agrochemical Synthesis
This compound serves as a valuable scaffold for developing new agrochemicals. The amino group can be readily acylated, alkylated, or used to form heterocyclic rings, while the methyl ester can be hydrolyzed and converted to an amide or other functional groups. This versatility allows for the creation of diverse libraries of compounds for screening and optimization of biological activity. One notable class of agrochemicals derived from related aminonicotinates are fungicides that target the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway in fungi, a mode of action distinct from many existing fungicides.[1]
Data Presentation: Biological Activity of Aminonicotinate-Based Fungicides
The following table summarizes the in vitro activity of Aminopyrifen, a fungicide structurally related to derivatives of this compound, against a range of plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of the fungal growth.
| Fungal Species | Common Disease | EC50 (mg/L) |
| Botrytis cinerea | Gray Mold | 0.0039 |
| Colletotrichum acutatum | Anthracnose | 0.23 |
| Fusarium oxysporum f. sp. lycopersici | Fusarium Wilt of Tomato | 0.039 |
| Glomerella cingulata | Anthracnose | 0.039 |
| Monilinia fructicola | Brown Rot | 0.02 |
| Sclerotinia sclerotiorum | White Mold | 0.01 |
| Venturia inaequalis | Apple Scab | 0.078 |
| Verticillium dahliae | Verticillium Wilt | 0.078 |
| Rhizoctonia solani AG-1 IA | Rhizoctonia Root Rot | 0.029 |
| Sclerotium rolfsii | Southern Blight | 5.9 |
| Colletotrichum orbiculare | Cucumber Anthracnose | 3.6 |
| Pyricularia oryzae | Rice Blast | 1.2 |
Data sourced from studies on Aminopyrifen.[1]
Experimental Protocols
This section provides a conceptual multi-step synthesis of a key intermediate for a novel aminonicotinate fungicide, starting from this compound.
Synthesis of Methyl 5-acetamidonicotinate (Intermediate 1)
This protocol describes the acylation of the amino group of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Suspend this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of pyridine to the suspension.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure methyl 5-acetamidonicotinate.
-
Synthesis of Methyl 5-acetamido-6-chloronicotinate (Intermediate 2)
This protocol outlines the chlorination of the pyridine ring.
-
Materials:
-
Methyl 5-acetamidonicotinate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile
-
-
Procedure:
-
Dissolve methyl 5-acetamidonicotinate in acetonitrile in a reaction vessel.
-
Add N-Chlorosuccinimide to the solution.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Synthesis of 5-amino-6-chloronicotinic acid (Intermediate 3)
This protocol describes the hydrolysis of the ester and deprotection of the amine.
-
Materials:
-
Methyl 5-acetamido-6-chloronicotinate (1.0 eq)
-
Aqueous sodium hydroxide (e.g., 6M)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Suspend methyl 5-acetamido-6-chloronicotinate in aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 8-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully neutralize the solution to pH 7 with concentrated hydrochloric acid, then acidify to pH 3-4 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-amino-6-chloronicotinic acid.
-
Visualizations
Synthetic Pathway
The following diagram illustrates the conceptual synthetic route from this compound to a key fungicide intermediate.
Caption: Conceptual synthesis of a fungicide intermediate.
Mechanism of Action
The diagram below illustrates the mechanism of action of aminonicotinate fungicides, which inhibit the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.
Caption: Inhibition of GPI-anchor biosynthesis by aminonicotinates.
References
Synthesis of Novel Heterocyclic Compounds from Methyl 5-aminonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, specifically focusing on the pyrido[3,4-d]pyrimidine scaffold, using methyl 5-aminonicotinate as a key starting material. Pyrido[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. The protocols outlined below describe the synthesis of key derivatives: pyrido[3,4-d]pyrimidin-4(3H)-one, 2-amino-pyrido[3,4-d]pyrimidin-4(3H)-one, and 2,4-diaminopyrido[3,4-d]pyrimidine through cyclization reactions with formamide, urea, and guanidine, respectively. This guide is intended to provide researchers with a practical framework for the synthesis and exploration of this important class of molecules.
Introduction
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. Functionalized pyridines, such as this compound, serve as versatile building blocks for the construction of more complex fused heterocyclic systems. The pyrido[3,4-d]pyrimidine core, in particular, is of significant interest due to its structural analogy to purines, allowing it to interact with various biological targets. The development of efficient synthetic routes to novel substituted pyrido[3,4-d]pyrimidines is crucial for the exploration of their therapeutic potential. This document details three primary synthetic pathways starting from this compound to access key pyrido[3,4-d]pyrimidine derivatives.
Synthesis of Pyrido[3,4-d]pyrimidine Derivatives
The general synthetic strategy involves the cyclocondensation of the amino and ester functionalities of this compound with single-carbon or nitrogen-containing reagents to form the fused pyrimidine ring.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic routes from this compound.
Experimental Protocols
Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-one
This protocol describes the reaction of this compound with formamide to yield the corresponding pyrido[3,4-d]pyrimidin-4(3H)-one.
Reaction Scheme:
Methyl 5-Aminonicotinate: A Versatile Scaffold for Kinase Inhibitor Discovery
Application Notes and Protocols
Methyl 5-aminonicotinate is a valuable and versatile building block in medicinal chemistry, offering a unique pyridine scaffold for the development of novel therapeutic agents. Its strategic placement of an amino group and a methyl ester on the pyridine ring provides two key points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. This document provides an overview of its application in the discovery of kinase inhibitors, with a focus on the synthesis of analogues of Sorafenib, a multi-kinase inhibitor.
The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The amino group at the 5-position of this compound serves as a crucial anchor point for introducing various pharmacophores that can interact with the hinge region of the kinase active site. Furthermore, the methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, providing another handle for modification to enhance potency, selectivity, and pharmacokinetic properties.
Key Applications in Drug Discovery:
-
Kinase Inhibitors: The primary application of this compound is in the synthesis of kinase inhibitors targeting various pathways implicated in cancer and inflammatory diseases. Its derivatives have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
-
Anticancer Agents: By serving as a scaffold for molecules that modulate key signaling pathways in cancer cells, derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG2) and colon cancer (HCT-116) cells.
-
Antimicrobial Agents: The nicotinic acid backbone is also found in a number of compounds with antimicrobial properties.
Featured Application: Synthesis of Sorafenib Analogues
Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It targets several kinases, including VEGFR, PDGFR, and Raf kinases. The core structure of Sorafenib features a urea linkage connecting a substituted phenyl ring to a phenoxy-pyridine moiety. This compound can be utilized as a starting material to generate novel Sorafenib analogues by modifying the pyridine and urea components.
Experimental Protocols
Protocol 1: Synthesis of a Urea-Nicotinamide Intermediate
This protocol describes a general method for the synthesis of a key urea intermediate from this compound.
Materials:
-
This compound
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Reagents: Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
Urea Formation: Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired urea-nicotinamide intermediate.
Protocol 2: Saponification of the Methyl Ester
This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Urea-nicotinamide intermediate from Protocol 1
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve the urea-nicotinamide intermediate (1.0 eq) in methanol.
-
Hydrolysis: Add 1 M NaOH solution (1.5 eq) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Acidification: Upon completion, remove the methanol under reduced pressure. Add water to the residue and acidify to pH 3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid derivative.
Protocol 3: Amide Coupling to Synthesize Final Sorafenib Analogue
This protocol describes the final amide bond formation to yield the Sorafenib analogue.
Materials:
-
Carboxylic acid derivative from Protocol 2
-
4-Aminophenol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add 4-aminophenol (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography or recrystallization to obtain the final Sorafenib analogue.
Quantitative Data
The following table summarizes the in vitro biological activity of synthesized Sorafenib analogues against various cancer cell lines and the target kinase, VEGFR-2. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of the biological activity).
| Compound ID | Modification on Nicotinamide Ring | Target Cell Line / Enzyme | IC50 (µM) |
| Sorafenib | Reference Compound | HepG2 | 2.1[1] |
| Sorafenib | Reference Compound | HCT-116 | 9.30[2] |
| Analogue 1 | 5-Urea linked to 4-chloro-3-(trifluoromethyl)phenyl | HepG2 | 7.1[3] |
| Analogue 2 | 5-Urea linked to 4-chloro-3-(trifluoromethyl)phenyl | HCT-116 | 5.4[3] |
| Analogue 3 | 5-Amide linked to substituted phenyl | HepG2 | 15.5[2] |
| Analogue 4 | 5-Amide linked to substituted phenyl | HCT-116 | 15.7[2] |
| Analogue 5 | N-methyl picolinamide core | VEGFR-2 | 0.077[3] |
| Analogue 6 | N-methyl picolinamide core | VEGFR-2 | 0.0608 |
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition by Sorafenib analogues.
Experimental Workflow
Caption: General workflow for kinase inhibitor discovery using a building block approach.
References
- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Practical Applications of Methyl 5-aminonicotinate Derivatives in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl 5-aminonicotinate, a pyridine derivative, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its inherent structural features, including a pyridine ring, an amino group, and a methyl ester, offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This document provides an overview of the practical applications of this compound derivatives, focusing on their potential as anticancer agents, particularly as kinase inhibitors. Detailed experimental protocols for the synthesis of these derivatives and for relevant biological assays are also presented.
Application Notes
Derivatives of this compound have shown promise primarily in the field of oncology. The core structure is a key building block for molecules that can interact with various biological targets, including enzymes and receptors involved in cancer signaling pathways.
Anticancer Activity: Kinase Inhibition
A significant area of application for this compound derivatives is in the development of protein kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The aminonicotinate scaffold can be elaborated to create potent and selective inhibitors of various kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers.[1] The development of selective CDK2 inhibitors is a promising strategy for cancer therapy.[1] Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine, which are structurally related to N-acylated this compound, have been synthesized and evaluated as potent CDK2 inhibitors.[2] These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines.[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[3] Inhibiting VEGFR-2 is a clinically validated approach in cancer therapy.[3] Nicotinamide-based derivatives, closely related to amides of this compound, have been designed and synthesized as VEGFR-2 inhibitors, showing potent anti-proliferative and pro-apoptotic activities.[4]
The quantitative data for representative kinase inhibitors with scaffolds related to this compound derivatives are summarized in the tables below. It is important to note that while these compounds are not direct derivatives of this compound, their structural similarity and biological activity provide a strong rationale for exploring this compound as a scaffold for novel kinase inhibitors.
Table 1: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogues (CDK2 Inhibitors) [2]
| Compound | MV4-11 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 7l | 0.83 | 2.12 | 3.12 | 8.61 |
| Palbociclib | 0.03 | >50 | 0.08 | >50 |
| AZD5438 | 0.45 | 1.95 | 2.87 | 6.54 |
Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Activity of Nicotinamide-Based Derivatives [4]
| Compound | VEGFR-2 IC₅₀ (nM) | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) |
| 6 | 60.83 | 9.3 ± 0.02 | 7.8 ± 0.025 |
| Sorafenib | 55.31 | 5.8 ± 0.03 | 4.9 ± 0.02 |
Experimental Protocols
Synthesis of N-Substituted this compound Derivatives (Amide Formation)
This protocol describes a general method for the synthesis of N-substituted amide derivatives from this compound and a carboxylic acid using a peptide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired N-substituted this compound derivative.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., CDK2, VEGFR-2). Commercially available kinase assay kits are often used for this purpose.
Materials:
-
Recombinant active protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a multi-well plate, add the recombinant kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the reaction mixture at the optimal temperature (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then adding a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The amount of ADP formed is directly proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Workflow for synthesis and biological evaluation.
Caption: Inhibition of VEGFR-2 signaling pathway.
Caption: Inhibition of CDK2-mediated cell cycle progression.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-aminonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 5-aminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Fischer Esterification of 5-Aminonicotinic Acid: This is a direct and widely used method involving the reaction of 5-aminonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Reduction of Methyl 5-nitronicotinate: This route involves the initial synthesis of Methyl 5-nitronicotinate, which is then reduced to the desired this compound. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common reduction method.
Q2: I am getting a very low yield in my Fischer esterification. What are the likely causes?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The equilibrium may not favor the product side. Key factors include:
-
Incomplete reaction: The reaction may not have reached equilibrium.
-
Water content: The presence of water in the reactants or solvent can shift the equilibrium back towards the starting materials.
-
Insufficient catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction.
-
Suboptimal temperature: The reaction may not have been heated sufficiently to drive the reaction forward.
-
Product loss during workup: The product may be lost during the neutralization and extraction steps.
Q3: My reduction of Methyl 5-nitronicotinate is not going to completion. What could be the problem?
A3: Incomplete reduction can be caused by several factors:
-
Catalyst deactivation: The palladium catalyst can become poisoned by impurities in the starting material or solvent.
-
Insufficient hydrogen pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.
-
Poor mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Reaction time: The reaction may not have been allowed to run for a sufficient amount of time.
Q4: I am observing a significant side product in my synthesis. What could it be?
A4: The nature of the side product depends on the synthetic route:
-
Fischer Esterification: A common side product is the unreacted 5-aminonicotinic acid. Dimerization or polymerization of the starting material under acidic conditions can also occur, though it is less common.
-
Nitro Reduction: If the starting material was, for example, a chloro-substituted nitropyridine, a common side reaction is dehalogenation, where the chlorine atom is replaced by a hydrogen atom.
Troubleshooting Guides
Route 1: Fischer Esterification of 5-Aminonicotinic Acid
Problem: Low Yield
| Potential Cause | Troubleshooting Steps |
| Equilibrium not favoring product | - Use a large excess of methanol to shift the equilibrium towards the product.- Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Incomplete Reaction | - Increase the reaction time.- Increase the reaction temperature (reflux).- Ensure efficient stirring. |
| Insufficient Catalyst | - Increase the amount of acid catalyst (e.g., H₂SO₄) incrementally. |
| Product Loss During Workup | - Carefully neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to avoid hydrolysis of the ester.- Ensure complete extraction by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate).- Dry the combined organic layers thoroughly with a drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation. |
Problem: Product is difficult to purify
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting material | - Optimize the reaction conditions to drive the reaction to completion (see "Low Yield" section).- Use column chromatography for purification. A silica gel column with a gradient elution of ethyl acetate in hexanes is often effective. |
| Formation of colored impurities | - Treat the crude product with activated carbon before recrystallization or chromatography. |
Route 2: Reduction of Methyl 5-nitronicotinate
Problem: Incomplete Reduction
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Use fresh, high-quality catalyst.- Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).- Increase the catalyst loading. |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure according to the reaction protocol or literature precedent. |
| Poor Mixing | - Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and efficient gas-liquid mixing. |
| Reaction Time | - Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. |
Problem: Formation of Side Products (e.g., Dehalogenation)
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | - Lower the reaction temperature.- Lower the hydrogen pressure.- Consider using a different catalyst or a catalyst modifier to increase selectivity. |
Experimental Protocols
Protocol 1: Fischer Esterification of 5-Aminonicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-aminonicotinic acid (1.0 eq) in methanol (10-20 volumes).
-
Acid Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.0-1.5 eq) dropwise with stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization: Carefully add ice-cold water to the residue and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of Methyl 5-nitronicotinate
-
Reaction Setup: To a solution of Methyl 5-nitronicotinate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Fischer Esterification | Reduction of Methyl 5-nitronicotinate |
| Starting Material | 5-Aminonicotinic Acid | Methyl 5-nitronicotinate |
| Key Reagents | Methanol, H₂SO₄ or SOCl₂ | H₂, Pd/C |
| Typical Yield | 60-85% | 80-95% |
| Purity (after purification) | >98% | >98% |
| Common Problems | Reversible reaction, low yield | Catalyst deactivation, side reactions (dehalogenation) |
| Advantages | Direct, one-step synthesis | High yield, generally cleaner reaction |
| Disadvantages | Equilibrium limitations, requires excess alcohol | Requires pre-synthesis of the nitro-compound, handling of flammable H₂ gas |
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Technical Support Center: Purification of Methyl 5-aminonicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Methyl 5-aminonicotinate.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis and purification of this compound.
Q1: My final product of this compound is an off-white or yellowish solid, not a pure white solid. What are the likely impurities?
A1: The off-white or yellowish color can be attributed to several potential impurities arising from the synthesis, which is commonly the esterification of 5-aminonicotinic acid. Potential impurities include:
-
Unreacted 5-aminonicotinic acid: The starting material may not have fully reacted.
-
Side-reaction products: Dimerization or polymerization of the starting material or product under harsh reaction conditions can lead to colored impurities.
-
Degradation products: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup can lead to degradation.
-
Residual solvents or reagents: Incomplete removal of colored reagents or high-boiling point solvents can discolor the final product.
Q2: I am observing a persistent impurity peak in my HPLC analysis of the purified this compound. How can I identify it?
A2: The most common impurity is the starting material, 5-aminonicotinic acid, due to incomplete esterification. Another likely impurity is nicotinic acid, which can form via hydrolysis of the ester group if the compound is exposed to moisture, especially under acidic or basic conditions.[1] To identify the impurity, you can use co-injection with authentic samples of the suspected impurities on HPLC. Alternatively, techniques like LC-MS can provide the molecular weight of the impurity, aiding in its identification.
Q3: My yield of this compound is lower than expected after purification. What are the common causes of product loss?
A3: Low yields can result from several factors during the synthesis and purification process:
-
Incomplete reaction: Ensure the esterification reaction goes to completion by using an appropriate excess of methanol and a suitable catalyst (e.g., thionyl chloride or sulfuric acid), with adequate reaction time and temperature.
-
Loss during workup: The product can be lost during the extraction phase if the pH is not properly adjusted. Ensure the aqueous layer is neutralized or slightly basic (pH ~7-8) before extraction with an organic solvent like dichloromethane or ethyl acetate to minimize the solubility of the product in the aqueous phase. Multiple extractions will also improve recovery.
-
Loss during purification: During recrystallization, using too much solvent or cooling the solution too quickly can lead to significant product loss in the mother liquor. In column chromatography, improper solvent polarity can lead to poor separation and product loss.
Q4: What is the primary degradation pathway for this compound and how can I minimize it?
A4: The primary degradation pathway for this compound is the hydrolysis of the methyl ester group to form 5-aminonicotinic acid and methanol. This reaction is catalyzed by both acids and bases and is accelerated by the presence of water and higher temperatures.[1] To minimize degradation:
-
Use anhydrous solvents and reagents during synthesis and purification.
-
Store the compound in a cool, dry place, preferably under an inert atmosphere.
-
Avoid prolonged exposure to strongly acidic or basic conditions during workup and purification.
Q5: What are the recommended methods for purifying crude this compound?
A5: The two most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is a highly effective method for removing small amounts of impurities. For a related compound, methyl 5,6-diaminonicotinate, ethanol was used as a recrystallization solvent.[2] A solvent screen to find a solvent that dissolves the crude product when hot but has low solubility when cold is recommended.
-
Column Chromatography: Silica gel column chromatography can be used for purification, especially when dealing with larger amounts of impurities or for separating compounds with similar polarities. A typical solvent system would be a gradient of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound and related compounds.
| Parameter | Value | Compound | Reference |
| Synthesis Yield | 86% | This compound | [3] |
| Melting Point | 135-137 °C | This compound | [4] |
| Boiling Point | 319.4 °C at 760 mmHg | This compound | [4] |
| Solubility | Soluble in Methanol | Methyl 2-aminonicotinate | [5] |
| Degradation Rate | ~0.5% per annum (hydrolysis to nicotinic acid in aqueous solution at 4°C) | Methyl nicotinate | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthesis of Methyl 5-aminopyridine-3-carboxylate.[3]
Materials:
-
5-Aminonicotinic acid (10.0 g, 72.5 mmol)
-
Methanol (100 mL)
-
Thionyl chloride (10.4 g, 86.9 mmol)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred methanolic solution (100 mL) of 5-aminonicotinic acid (10.0 g, 72.5 mmol) at 0 °C, slowly add thionyl chloride (10.4 g, 86.9 mmol) dropwise.
-
Allow the reaction mixture to gradually warm to room temperature and then reflux for 16 hours.
-
After the reaction is complete, cool the mixture and concentrate it under vacuum.
-
Dilute the residue with deionized water (200 mL) and neutralize with aqueous NaHCO₃ solution to a pH of approximately 7.
-
Extract the aqueous phase with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with saturated saline solution (2 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate to dryness under vacuum to obtain this compound as a white solid. The reported yield for this procedure is 9.5 g (86%).[3]
Protocol 2: Purification by Recrystallization (General Guidance)
This general protocol can be adapted for the recrystallization of this compound. Ethanol is a potential solvent based on its use for a similar compound.[2]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification challenges of this compound.
References
- 1. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Methyl 5-aminopyridine-3-carboxylate | 36052-25-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminonicotinate Esterification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the esterification of aminonicotinates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of aminonicotinates?
A1: The two most prevalent methods are Fischer-Speier Esterification and Steglich Esterification.
-
Fischer-Speier Esterification: This classic method involves heating the aminonicotinic acid with an excess of alcohol (which often serves as the solvent) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2][3] The reaction is reversible, so conditions are optimized to drive the equilibrium towards the product.[1][4][5]
-
Steglich Esterification: This method is preferred for substrates that are sensitive to strong acids.[3][6] It uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), under milder, often ambient temperature conditions.[2]
Q2: Why is my reaction yield low, and how can I improve it?
A2: Low yields in aminonicotinate esterification can stem from several factors:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible process.[1][4] To drive the reaction forward, use a large excess of the alcohol (10-20 molar equivalents or as the solvent) and/or remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[1][3][5][7]
-
Insufficient Catalyst: The basic amino group (-NH₂) on the aminonicotinate starting material can be protonated by and consume the strong acid catalyst used in Fischer esterification.[1] This requires using a stoichiometric or even an excess amount of the acid catalyst to ensure enough is available to protonate the carboxylic acid's carbonyl group for activation.[1]
-
Steric Hindrance: Substituents near the carboxylic acid group can slow the reaction rate.[1] Increasing the reaction time or temperature may help overcome this.[1]
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid if exposed to aqueous acid or base, especially at elevated temperatures. Ensure neutralization steps are performed at low temperatures (e.g., 0-5 °C).
Q3: What are the common side reactions, and how can they be minimized?
A3: Several side reactions can occur, leading to impurities and lower yields.
-
N-Acylurea Formation (Steglich): In the Steglich method, the O-acylisourea intermediate can slowly rearrange to a stable N-acylurea byproduct, which does not react with the alcohol.[8] The addition of DMAP is crucial as it intercepts the intermediate to form a more reactive species, minimizing this side reaction.[8]
-
Polymerization: Under harsh conditions, aminonicotinic acids can potentially undergo intermolecular condensation to form polyamides.[9] Using optimized conditions with appropriate protecting groups if necessary can prevent this.
-
Decarboxylation: At very high temperatures, nicotinic acid derivatives can undergo decarboxylation.[10] It is important to control the reaction temperature and avoid prolonged heating.[10]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Fischer: Insufficient Acid Catalyst | The basic amino group neutralizes the catalyst.[1] Increase the amount of H₂SO₄ or HCl to at least 1.0 equivalent. |
| Fischer: Reversible Reaction | The reaction has reached equilibrium.[11] Use a large excess of alcohol as the solvent and/or remove water using a Dean-Stark apparatus.[1][5] |
| Steglich: Inactive Reagents | DCC and DMAP can degrade. Use fresh or properly stored reagents. |
| Poor Solubility of Starting Material | The aminonicotinic acid is not fully dissolved. Try a co-solvent (e.g., toluene in Fischer esterification) or switch to a different solvent system. |
Problem: Significant Formation of Impurities
| Potential Cause | Suggested Solution |
| Steglich: N-Acylurea Formation | The O-acylisourea intermediate is rearranging.[8] Ensure an adequate amount of DMAP (approx. 5-10 mol%) is used to catalyze the ester formation effectively.[8] |
| Fischer: Dehydration/Charring | Reaction temperature is too high, or reaction time is too long, especially with concentrated H₂SO₄. Reduce the temperature and monitor the reaction progress closely using TLC. |
| Starting Material Impurities | Impurities in the initial aminonicotinic acid can lead to side products.[10] Purify the starting material by recrystallization before the reaction.[10] |
Comparative Data on Esterification Methods
The following table summarizes typical reaction conditions for the esterification of an aminonicotinate. Note: These are representative conditions and may require optimization.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| Alcohol | 10-50 eq (or as solvent) | 1.2-1.5 eq |
| Catalyst/Reagent | H₂SO₄ (1.0-1.2 eq) | DCC (1.1 eq), DMAP (0.1 eq) |
| Solvent | Alcohol (e.g., Methanol) | Dichloromethane (DCM) or DMF |
| Temperature | Reflux (e.g., 65 °C for Methanol) | 0 °C to Room Temperature |
| Reaction Time | 4-24 hours | 2-12 hours |
| Typical Yield | 60-90% | 70-95% |
Key Experimental Protocols
Protocol 1: Fischer-Speier Synthesis of Methyl 3-Aminonicotinate
This protocol provides a general procedure for the acid-catalyzed esterification of 3-aminonicotinic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminonicotinic acid (1.0 eq) in absolute methanol (serving as both reactant and solvent, approx. 15-20 eq).
-
Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly and carefully add concentrated sulfuric acid (1.1 eq) dropwise with stirring.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visual Guides
The following diagrams illustrate key workflows and concepts for optimizing your esterification reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
Technical Support Center: Methyl 5-aminonicotinate Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-aminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis of the methyl ester group.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For instance, related compounds like anthocyanins show greater stability at lower temperatures (2-4°C).[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[2]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the aminonicotinate structure.
-
Solvent: The choice of solvent can impact solubility and stability. While solubility data is available for some pH ranges[3], the long-term stability in various organic solvents should be experimentally determined.
Q2: What are the likely degradation products of this compound in an aqueous solution?
A2: Based on the structure of this compound, the most probable degradation pathway in an aqueous solution is the hydrolysis of the methyl ester to form 5-aminonicotinic acid and methanol. This is analogous to the degradation of methylnicotinate, which primarily hydrolyzes to nicotinic acid.[4][5] Other potential degradation pathways, such as oxidation of the amino group or the pyridine ring, could occur under specific conditions (e.g., presence of strong oxidants).
Q3: How can I monitor the degradation of this compound in my experiments?
A3: Several analytical techniques can be employed to monitor the degradation of this compound and quantify its degradation products.[6] High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the parent compound and its degradation products.[4][5][7] Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if degradation products are volatile.[6]
-
UV-Visible Spectroscopy: To monitor changes in the concentration of the parent compound, although it may not distinguish between the parent and degradation products if their UV spectra are similar.[6]
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8°C) and protected from light.[8] For aqueous solutions, adjusting the pH to a slightly acidic value (pH < 5) may inhibit hydrolysis, as has been shown for other amino-containing compounds like 5-aminolevulinic acid.[9] It is also advisable to use freshly prepared solutions for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound solution. | 1. Prepare fresh solutions of this compound before each experiment. 2. Store stock solutions at 2-8°C and protected from light. 3. Perform a stability check of your solution using HPLC to quantify the amount of parent compound remaining. |
| Appearance of unknown peaks in chromatogram. | Formation of degradation products. | 1. Characterize the unknown peaks using LC-MS to identify potential degradation products. 2. Consider potential degradation pathways such as hydrolysis or oxidation based on your experimental conditions. |
| Loss of compound potency or activity over time. | Chemical degradation of the active compound. | 1. Conduct a forced degradation study to identify conditions that cause instability. 2. Based on the results, adjust solution pH, storage temperature, or protect from light to enhance stability. |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition/pH. | 1. Verify the solubility of this compound in your chosen solvent system. Solubility in aqueous solution at pH 7.4 has been reported to be >22.8 µg/mL.[3] 2. Ensure the pH of the solution is maintained, as pH shifts can affect solubility. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Solution by HPLC
Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffers (pH 5, 7, and 9)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working solutions by diluting the stock solution with the respective pH buffers to a final concentration of 100 µg/mL.
-
Initial Analysis (T=0): Immediately analyze each working solution by HPLC to determine the initial concentration of this compound.
-
Incubation: Store the working solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound under stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and a control sample by HPLC or LC-MS to identify and quantify the degradation products.
Quantitative Data Summary
The following table presents hypothetical data from a stability study of this compound in aqueous buffers at 40°C.
| Time (hours) | % Remaining (pH 5) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 98.5 | 95.2 | 85.1 |
| 48 | 97.1 | 90.8 | 72.3 |
| 72 | 95.8 | 86.5 | 61.5 |
Visualizations
Caption: Workflow for Stability Assessment of this compound.
Caption: Potential Degradation Pathways for this compound.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Methyl 5-aminonicotinate: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals, the synthesis of Methyl 5-aminonicotinate is a critical process for the creation of various downstream active pharmaceutical ingredients. However, like many organic syntheses, the path to a pure product can be fraught with challenges in the form of side reactions and impurities. This technical support center provides a comprehensive guide to troubleshooting these issues, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to this compound and their associated side reactions?
There are two main strategies for synthesizing this compound, each with a distinct profile of potential side reactions.
-
Route A: Direct Esterification of 5-Aminonicotinic Acid. This is a more direct approach involving the esterification of commercially available 5-aminonicotinic acid.[1]
-
Route B: Reduction of a Nitro Precursor. This multi-step route typically involves the nitration of a nicotinate ester followed by the reduction of the nitro group to an amine.
The choice of route often depends on the starting material availability and cost. Below is a summary of common side reactions for each route.
| Route | Reaction Step | Potential Side Reaction/Impurity |
| A | Esterification | Incomplete esterification (unreacted 5-aminonicotinic acid) |
| Dimerization/Polymerization of starting material | ||
| Reaction of the amino group with the activating agent (e.g., thionyl chloride) | ||
| B | Nitration | Formation of isomeric nitration products (e.g., Methyl 6-nitronicotinate) |
| Formation of dinitrated products | ||
| Reduction | Incomplete reduction (nitroso or hydroxylamine intermediates) | |
| Over-reduction of the pyridine ring (depending on catalyst and conditions) |
Q2: During the esterification of 5-aminonicotinic acid using thionyl chloride and methanol, I'm observing a low yield and multiple spots on my TLC. What could be the cause?
Low yields and multiple impurities in this Fischer-type esterification can stem from several factors:
-
Incomplete Reaction: Ensure an excess of methanol is used to drive the reaction equilibrium towards the product. The reaction often requires reflux for an extended period (e.g., 16 hours) to go to completion.[2]
-
Side reaction with the Amino Group: While the amino group on the pyridine ring is less nucleophilic than an aliphatic amine, it can still potentially react with thionyl chloride to form undesired side products.[3] However, using methanol as the solvent in large excess helps to favor the reaction of thionyl chloride with methanol to form the reactive species for esterification in situ.[3]
-
Degradation: Prolonged heating under harsh acidic conditions can potentially lead to decarboxylation or other degradation pathways, although this is less common for nicotinic acids compared to other systems.[4]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Control Reagent Addition: Add thionyl chloride slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction.[2]
-
Ensure Anhydrous Conditions: Moisture can consume the thionyl chloride and hinder the esterification process.
-
Purification: After workup, purification by column chromatography is often necessary to separate the desired product from unreacted starting material and any side products.
Q3: My synthesis involves the reduction of Methyl 5-nitronicotinate, and I'm struggling with incomplete reduction. How can I resolve this?
Incomplete reduction of the nitro group is a common issue, leading to the presence of nitroso or hydroxylamine intermediates.[1]
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is often a clean and efficient method.[1] Alternative reagents like SnCl₂/HCl or Fe in acetic acid can also be effective, but may introduce different impurity profiles.[1]
-
Reaction Conditions: Ensure an adequate amount of the reducing agent is used. For catalytic hydrogenation, ensure sufficient hydrogen pressure and vigorous stirring to facilitate mass transfer. The reaction time should be optimized by monitoring with TLC or HPLC.
-
Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is not poisoned.
Experimental Protocols
Protocol 1: Esterification of 5-Aminonicotinic Acid using Thionyl Chloride [2]
-
To a stirred solution of 5-aminonicotinic acid (10.0 g, 72.5 mmol) in methanol (100 mL), slowly add thionyl chloride (10.4 g, 86.9 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 16 hours.
-
Monitor the reaction to completion by TLC.
-
After cooling, concentrate the mixture under vacuum.
-
Dilute the residue with deionized water (200 mL) and neutralize with an aqueous NaHCO₃ solution to a pH of 7.
-
Extract the aqueous mixture with dichloromethane (DCM, 2 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Visualizing Reaction Pathways and Troubleshooting
To further clarify the synthetic pathways and potential pitfalls, the following diagrams have been generated.
Caption: Synthetic Routes to this compound and Common Side Products.
Caption: Troubleshooting Workflow for the Synthesis of this compound.
References
Technical Support Center: Methyl 5-aminonicotinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 5-aminonicotinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound, typically prepared by the esterification of 5-aminonicotinic acid, can stem from several factors. Firstly, ensure the integrity of your starting materials. 5-aminonicotinic acid should be pure and dry. The presence of moisture can inhibit the reaction, especially when using water-sensitive reagents like thionyl chloride. Methanol should also be anhydrous. Secondly, the choice and handling of the catalyst are critical. For Fischer-Speier esterification, a strong acid catalyst such as sulfuric acid or hydrogen chloride in methanol is commonly used.[1][2] Thionyl chloride is also an effective reagent for this transformation.[3][4] Ensure the catalyst is not degraded and is used in the correct stoichiometric amount. An insufficient amount of catalyst will lead to an incomplete reaction. Conversely, an excessive amount can lead to side reactions and degradation of the product. Reaction temperature and time are also crucial parameters. Some protocols require an initial cooling phase followed by a reflux period.[3][4] Ensure that the reaction is heated to the appropriate temperature for a sufficient duration to drive the equilibrium towards the product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
Issue 2: Formation of Impurities and Side Products
-
Question: I have obtained my product, but it is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. In the esterification of 5-aminonicotinic acid, potential side reactions include the formation of dimers or polymers, especially at high temperatures. The amino group of one molecule can react with the activated carboxyl group of another. To minimize this, it is advisable to add the activating agent (e.g., thionyl chloride) at a low temperature (e.g., 0°C) before heating.[3] Another potential impurity is the unreacted starting material, 5-aminonicotinic acid. This indicates an incomplete reaction, which can be addressed by increasing the reaction time, temperature, or the amount of catalyst. Purification of the crude product is essential to remove these impurities.
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling to isolate and purify this compound from the reaction mixture. What are the recommended procedures?
-
Answer: The workup and purification procedures are critical for obtaining pure this compound. After the reaction is complete, the excess methanol is typically removed under reduced pressure.[4] The reaction mixture is then neutralized. It is important to carefully adjust the pH of the solution. The product is often extracted into an organic solvent like ethyl acetate.[4] The choice of the neutralizing agent (e.g., sodium bicarbonate, sodium carbonate, or ammonia) and the final pH can significantly impact the extraction efficiency.[4] The organic extracts should be washed with brine to remove any remaining aqueous contaminants and then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[5] Final purification can be achieved by recrystallization or column chromatography.[5][6] For recrystallization, a suitable solvent system needs to be identified. Column chromatography, while potentially more time-consuming, can provide a higher purity product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and often high-yielding method is the Fischer-Speier esterification of 5-aminonicotinic acid. This reaction is typically carried out in methanol with a strong acid catalyst, such as thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄).[2][3] The use of thionyl chloride is particularly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by methanol. This method has been reported to achieve very high yields, sometimes exceeding 98%.[4]
Q2: What are the critical reaction parameters to control for maximizing the yield?
A2: To maximize the yield of this compound, several parameters must be carefully controlled:
-
Purity of Reactants: Ensure that 5-aminonicotinic acid and methanol are of high purity and anhydrous.
-
Catalyst: Use an appropriate amount of a suitable acid catalyst. For instance, when using thionyl chloride, a slight excess is often employed.[4]
-
Temperature: The reaction temperature should be carefully controlled. Often, the initial addition of the catalyst is performed at a low temperature (0°C) to control the exothermic reaction, followed by a period of reflux to drive the reaction to completion.[3][4]
-
Reaction Time: The reaction should be allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC is the best way to determine when the starting material has been consumed.
-
Workup: Proper workup, including neutralization and extraction, is crucial for isolating the product with a high yield.
Q3: Are there any alternative synthetic routes to this compound?
A3: While direct esterification is the most common, alternative routes could involve a two-step process starting from a different nicotinic acid derivative. For example, one could start with a nicotinate ester that has a group at the 5-position that can be converted to an amino group. Another potential route involves the reduction of a cyano group at the 5-position of a methyl nicotinate derivative to an aminomethyl group, followed by further modifications if the direct amino group is desired.[7] However, for the direct synthesis of this compound, the esterification of 5-aminonicotinic acid remains the most straightforward approach.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of this compound and related compounds from the literature.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 5-Amino-nicotinic acid | SOCl₂ | Methanol | 0°C to Reflux | 16 h | Not Specified | [3] |
| 5-Methylnicotinic acid | SOCl₂ | Methanol | 20-25°C to Reflux | 4 h | 98.2% | [4] |
| 6-Aminonicotinic acid | Aqueous HCl | Methanol | Reflux | Not Specified | Not Specified | [1] |
| Methyl 6-amino-5-nitronicotinate | H₂, 5% Pd/C | Methanol | Room Temp. | Not Specified | 80% (as methyl 5,6-diaminonicotinate) | [6] |
Experimental Protocols
Protocol 1: Esterification of 5-aminonicotinic acid using Thionyl Chloride
This protocol is based on a general procedure for the esterification of nicotinic acid derivatives.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-aminonicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization: Dilute the residue with water and carefully neutralize it with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 5-aminopyridine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. METHYL 5-METHYLNICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN103483250A - A kind of preparation method of 5-aminomethyl nicotinic acid - Google Patents [patents.google.com]
Preventing degradation of Methyl 5-aminonicotinate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 5-aminonicotinate to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a dry and well-ventilated place.[1][2] For optimal preservation, keep the compound in a dark place under an inert atmosphere at room temperature.[3]
Q2: What are the primary factors that can cause the degradation of this compound?
The main factors that can lead to the degradation of this compound are exposure to moisture, light, and incompatible materials. Contact with strong acids, alkalis, and strong oxidizing or reducing agents should be avoided as they can accelerate decomposition.[4]
Q3: What is the most likely degradation pathway for this compound during storage?
Q4: What are the potential degradation products of this compound?
Based on its chemical structure and studies of similar compounds, the primary degradation product is expected to be 5-aminonicotinic acid via hydrolysis. Under forced degradation conditions, such as exposure to strong acids, bases, or oxidizing agents, other degradation products could potentially form.
Q5: How can I monitor the purity and degradation of my this compound sample?
The purity of this compound and the presence of degradation products can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4] Such a method is designed to separate the intact compound from any potential degradation products, allowing for accurate quantification of purity.
Troubleshooting Guides
Issue: I am observing unexpected peaks in the chromatogram of my this compound sample.
-
Identify the Source:
-
Degradation: The unexpected peaks may correspond to degradation products. The most likely degradation product, 5-aminonicotinic acid, will have a different retention time than the parent compound.
-
Contamination: The sample may have been contaminated. Review handling and storage procedures to identify potential sources of contamination.
-
Solvent/Mobile Phase: Impurities in the solvent or mobile phase can also appear as extraneous peaks.
-
-
Recommended Actions:
-
Confirm Degradation: If degradation is suspected, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unexpected peaks.
-
Verify Purity of New Sample: Analyze a fresh, properly stored sample of this compound to see if the unexpected peaks are present.
-
Check System Suitability: Ensure your HPLC system is performing correctly by running a system suitability test with a known standard.
-
Issue: My this compound sample has lost potency or shows decreased purity over time.
-
Assess Storage Conditions:
-
Recommended Actions:
-
Quantify Degradation: Use a validated stability-indicating HPLC method to determine the extent of degradation.
-
Review Handling Procedures: Ensure that the compound is not exposed to incompatible materials, such as strong acids or bases, during experimental procedures.[4]
-
Procure a New Batch: If significant degradation has occurred, it is advisable to use a new, high-purity batch of this compound for your experiments.
-
Data Presentation
The following table summarizes the degradation rate of a related compound, methylnicotinate, in an aqueous solution stored at 4°C, as determined by HPLC. This data can serve as an estimate for the hydrolysis rate of this compound under similar conditions.
| Compound | Storage Condition | Major Degradation Product | Rate of Degradation (% per annum) |
| Methylnicotinate | Aqueous solution at 4°C | Nicotinic Acid | ~0.5% |
Data from a study on methylnicotinate, which may be indicative of the stability of this compound.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2][5][6]
-
Objective: To intentionally degrade this compound under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.[7]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to identify and separate the degradation products from the parent compound.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to assess the purity of this compound and separate it from its degradation products.
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[4]
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Overcoming Solubility Challenges with Methyl 5-aminonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Methyl 5-aminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound, a derivative of nicotinic acid (a form of vitamin B3), is a compound of interest in pharmaceutical and agrochemical research. It serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents for neurological disorders.[1] For effective use in biological assays, formulation development, and other experimental procedures, achieving adequate and consistent solubility is crucial. Poor solubility can lead to inaccurate experimental results, reduced bioavailability, and challenges in formulation.
Q2: What are the known solubility properties of this compound?
Q3: What are the initial steps to take when I encounter solubility issues with this compound?
When facing solubility challenges, a systematic approach is recommended. Start with small-scale solubility tests in a variety of solvents with different polarities. A general workflow for troubleshooting is outlined in the diagram below.
Caption: A workflow for troubleshooting solubility issues.
Troubleshooting Guide
This guide provides detailed strategies to overcome common solubility problems with this compound.
Issue 1: The compound does not dissolve in aqueous buffers.
Possible Causes:
-
The inherent low aqueous solubility of the compound.
-
The pH of the buffer is not optimal for this amino-substituted ester.
-
The ionic strength of the buffer affects solubility.
Solutions:
| Strategy | Experimental Protocol | Considerations |
| pH Adjustment | 1. Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). 2. Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 9). 3. Add a small aliquot of the stock solution to each buffer and observe for precipitation. 4. Determine the pH at which the compound remains in solution at the desired concentration. | The amino group on the pyridine ring can be protonated at acidic pH, which may increase aqueous solubility. However, the ester group may be susceptible to hydrolysis at very low or high pH. |
| Use of Co-solvents | 1. Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent such as DMSO, DMF, or ethanol. 2. Titrate small volumes of this stock solution into the aqueous buffer while vortexing. 3. Monitor for any signs of precipitation. 4. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays). | Co-solvents can significantly increase the solubility of lipophilic compounds.[5] However, high concentrations of organic solvents can be toxic to cells or interfere with assays. |
Issue 2: The compound precipitates out of solution over time.
Possible Causes:
-
The initial dissolution was not complete, and the solution was supersaturated.
-
The compound is degrading, leading to less soluble byproducts.
-
Temperature fluctuations are causing the compound to crystallize.
Solutions:
| Strategy | Experimental Protocol | Considerations |
| Sonication | 1. After adding the compound to the solvent, place the vial in a sonicator bath. 2. Sonicate for 5-15 minutes, monitoring the temperature of the bath to avoid excessive heating. 3. Visually inspect the solution for complete dissolution. | Sonication can help break down small aggregates and improve the rate of dissolution. |
| Gentle Heating | 1. Gently warm the solvent before adding the compound. 2. Alternatively, warm the solution after adding the compound, for example, in a 37°C water bath. 3. Ensure the solution is thoroughly mixed during heating. 4. Allow the solution to cool to room temperature slowly and observe for any precipitation. | Increased temperature can enhance the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures. |
| Use of Surfactants | 1. Prepare a stock solution of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) in your desired buffer. 2. Add the surfactant solution to your compound before adding the bulk of the buffer. 3. The final surfactant concentration should be kept low (typically 0.01-0.1%) to avoid interference with biological systems. | Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility. |
Quantitative Solubility Data for Structurally Similar Compounds
While specific data for this compound is limited, the following table summarizes solubility information for related nicotinic acid derivatives to provide a general reference.
| Compound | Solvent | Solubility | Source |
| Methyl 6-aminonicotinate | Aqueous (pH 7.4) | > 22.8 µg/mL | [2] |
| Methyl 5-methylnicotinate | Chloroform | Soluble | [3][4] |
| Methyl 5-methylnicotinate | Methanol | Soluble | [3][4] |
| Methyl nicotinate | Water | 47.6 mg/mL at 20 °C | [6] |
| Methyl isonicotinate | Water | Slightly soluble | [7] |
Potential Signaling Pathway Involvement
Nicotinic acid and its derivatives are known to interact with the G-protein coupled receptor GPR109A (also known as HCA2). This receptor is a target of interest for its role in lipid metabolism and inflammation. The binding of a ligand like a nicotinic acid derivative to GPR109A can initiate a signaling cascade.
References
- 1. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 5-aminopyridine-3-carboxylate | 36052-25-2 - BuyersGuideChem [buyersguidechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Detecting Impurities in Methyl 5-aminonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the analytical method development and validation for impurity detection in Methyl 5-aminonicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
The impurities in this compound are typically related to the synthetic route. Common synthetic pathways involve the reduction of a nitro group to an amine. Therefore, potential impurities can be categorized as:
-
Starting Materials and Intermediates:
-
Methyl 5-nitronicotinate: Incomplete reduction of the nitro group is a common source of this impurity.
-
5-Aminonicotinic acid: If the synthesis involves the esterification of 5-aminonicotinic acid, unreacted starting material may be present.
-
-
Byproducts of the Synthesis:
-
Nitroso and Hydroxylamine Intermediates: These can be formed during the incomplete reduction of the nitro group.
-
Isomeric Impurities: Depending on the synthetic route, isomers of the starting materials or the final product could be present.
-
Degradation Products: this compound can be susceptible to degradation under certain conditions. Forced degradation studies help to identify potential degradation products that may arise from hydrolysis, oxidation, or photolysis.
-
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for routine purity assessment and quantification of known impurities. For identification of unknown impurities and for higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it provides molecular weight information. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile or semi-volatile impurities and residual solvents.
Q3: How can I identify an unknown impurity peak in my HPLC chromatogram?
Identifying an unknown impurity requires a systematic approach:
-
Review the Synthetic Route: Consider the potential starting materials, intermediates, and byproducts of your synthesis.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the impurity, offering significant clues to its identity.
-
Forced Degradation Studies: Subject a sample of pure this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm if the unknown impurity is a degradant.
-
Reference Standards: If you suspect a specific impurity, obtaining a reference standard and co-injecting it with your sample can confirm its presence if the retention times match.
-
Isolation and NMR Spectroscopy: For significant unknown impurities, isolation by preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy can provide a definitive identification.
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Peak Tailing for the this compound Peak
-
Cause: As an aromatic amine, this compound can exhibit peak tailing due to secondary interactions with free silanol groups on the silica-based stationary phase of the HPLC column.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds like aromatic amines, a lower pH (e.g., pH 2.5-4) can protonate the analyte and minimize interactions with silanols.
-
Use of Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to block the active silanol sites.
-
Column Selection: Use a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.
-
Lower Analyte Concentration: Column overload can also cause peak tailing. Try injecting a more dilute sample.
-
Issue 2: Poor Resolution Between Impurity Peaks
-
Cause: The chromatographic conditions may not be optimal to separate structurally similar impurities.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve resolution.
-
Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
-
Select a Different Column: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can provide different selectivity for aromatic compounds.
-
Issue 3: Noisy Baseline or Baseline Drift
-
Cause: This can be caused by a variety of factors including contaminated mobile phase, detector issues, or leaks in the system.[1]
-
Troubleshooting Steps:
-
Check Mobile Phase: Ensure high-purity solvents and reagents are used. Filter and degas the mobile phase before use. Prepare fresh mobile phase daily.
-
Inspect for Leaks: Check all fittings and connections for any signs of leakage.
-
Detector Maintenance: Ensure the detector lamp is in good condition and that the flow cell is clean.
-
System Equilibration: Allow sufficient time for the column and system to equilibrate with the mobile phase before starting a sequence.
-
Experimental Protocols
Representative HPLC-UV Method for Impurity Profiling
This method is a starting point and may require optimization for specific impurity profiles.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. |
Representative GC-MS Method for Residual Solvent Analysis
This method is suitable for the detection of common organic solvents that may be present from the synthesis.
| Parameter | Recommended Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Inlet Temperature | 220 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., DMSO) and analyze using headspace injection. |
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Validation & Comparative
Validating Experimental Results: A Comparative Guide to Methyl 5-aminonicotinate
For researchers and professionals in drug development, the selection of key chemical intermediates is a critical decision impacting the efficacy, safety, and synthetic viability of a final drug product. Methyl 5-aminonicotinate, a derivative of nicotinic acid (a form of vitamin B3), is a versatile building block in the synthesis of a variety of pharmacologically active molecules.[1] This guide provides a comparative analysis of this compound against relevant alternatives, supported by available experimental data and detailed methodologies.
Comparative Performance Analysis
While direct, head-to-head quantitative comparisons of this compound with its alternatives are not extensively documented in publicly available literature, we can infer its performance based on the well-established structure-activity relationships of nicotinic acid derivatives. The primary alternatives considered here are other positional isomers and substituted nicotinic acid esters.
Table 1: Comparison of Physicochemical and Biological Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features & Potential Applications |
| This compound | C₇H₈N₂O₂ | 152.15 | Amino group at the 5-position offers a key site for further chemical modification.[2] Serves as an important intermediate in the synthesis of various pharmaceuticals.[1] |
| Methyl 6-aminonicotinate | C₇H₈N₂O₂ | 152.15 | Isomeric alternative with the amino group at the 6-position, potentially altering binding interactions with biological targets. |
| Methyl 2-aminonicotinate | C₇H₈N₂O₂ | 152.15 | Another isomer with the amino group at the 2-position, which can influence electronic properties and reactivity. |
| Methyl nicotinate | C₇H₇NO₂ | 137.14 | The parent compound without the amino group. Used as a rubefacient and vasodilator.[3] |
| Ethyl 5-amino-6-methylnicotinate | C₁₀H₁₄N₂O₂ | 194.23 | The presence of an ethyl ester and a methyl group can affect solubility, lipophilicity, and metabolic stability.[1] |
| Methyl 5-fluoro-6-methoxynicotinate | C₉H₁₀FNO₃ | 200.18 | Fluorine and methoxy groups can enhance metabolic stability and alter electronic properties, respectively.[1] |
Experimental Protocols
The synthesis of this compound and its analogs typically involves the esterification of the corresponding nicotinic acid derivative. The following protocols are representative of the methodologies employed.
Protocol 1: Synthesis of Methyl nicotinate via Fischer Esterification
This protocol describes the synthesis of Methyl nicotinate, which can be adapted for the synthesis of this compound from 5-aminonicotinic acid.
Materials:
-
Nicotinic acid (10.0 g, 0.08 mol)
-
Absolute methanol (30 mL)
-
Concentrated sulfuric acid (1.0 mL)
-
10% Sodium bicarbonate solution
-
Chloroform
Procedure:
-
In a round-bottom flask, combine nicotinic acid, absolute methanol, and concentrated sulfuric acid.
-
Heat the mixture under reflux for 13 hours.
-
After cooling, neutralize the reaction mixture with a 10% sodium bicarbonate solution.
-
Extract the product into chloroform.
-
Purify the crude product obtained after solvent evaporation using column chromatography.
Protocol 2: Synthesis of Methyl 2-aminonicotinate via Microwave-Assisted Esterification
This method demonstrates a more rapid synthesis using microwave irradiation.
Materials:
-
2-aminonicotinic acid (20.0 g, 0.145 mol)
-
Methanol (228 mL)
-
Concentrated sulfuric acid (144 mL, 2.69 mol)
-
Ice water
-
Solid sodium carbonate
-
Ethyl acetate
-
Saturated brine
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend 2-aminonicotinic acid in methanol in a microwave-safe reaction vessel.
-
While stirring and cooling the suspension at 0°C, slowly add concentrated sulfuric acid dropwise.
-
Irradiate the reaction mixture in a microwave reactor at 60°C for 1.5 hours with a power input of 300 W.
-
Carefully pour the resulting mixture into ice water while maintaining the temperature at 0°C.
-
Add solid sodium carbonate in portions until the pH of the solution is greater than 8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated brine and deionized water, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the product.[2]
Signaling Pathways and Mechanisms of Action
Nicotinic acid and its derivatives are known to interact with specific G protein-coupled receptors (GPCRs), namely the hydroxycarboxylic acid receptor 2 (HCA₂) and nicotinic acetylcholine receptors (nAChRs).[4][5] Activation of these receptors can trigger a cascade of downstream signaling events.
The binding of a nicotinic acid derivative, such as this compound following in-vivo hydrolysis, to the GPR109A receptor leads to the activation of an inhibitory G protein (Gi). This, in turn, inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP) and subsequently modulating the activity of Protein Kinase A (PKA) and other downstream effectors. This pathway is central to the lipid-modifying effects of nicotinic acid.[4]
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, the channel opens, allowing the influx of cations, primarily Ca²⁺.[5] This increase in intracellular calcium can activate various downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which are involved in promoting neuronal survival and regulating gene expression.[5]
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of this compound and its analogs is depicted below. This process is crucial for ensuring the quality and reproducibility of experimental results.
This structured approach ensures that the synthesized compound is of high purity and that its biological activity can be reliably assessed and compared with that of other compounds. The characterization step is particularly critical for confirming the identity and purity of the final product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used for this purpose.[6]
References
- 1. Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Methyl 5-aminonicotinate and Other Nicotinic Acid Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl 5-aminonicotinate with other nicotinic acid derivatives, supported by available experimental data and detailed methodologies. This document aims to facilitate the evaluation of these compounds for potential therapeutic applications.
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The therapeutic potential of these derivatives is an active area of research in drug discovery and development. This compound, an ester derivative of 5-aminonicotinic acid, is a key intermediate in the synthesis of various biologically active molecules. This guide focuses on comparing its physicochemical properties and biological performance with other notable nicotinic acid derivatives.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are crucial in determining its suitability for drug development, influencing factors such as solubility, absorption, and distribution. Below is a comparison of the key properties of this compound and other selected nicotinic acid derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| This compound | C₇H₈N₂O₂ | 152.15 | 135-137 | 319.4 @ 760 mmHg | N/A |
| Methyl nicotinate | C₇H₇NO₂ | 137.14 | 38-42 | 209.1 | 0.8 |
| Nicotinamide | C₆H₆N₂O | 122.12 | 128-131 | 334 | -0.38 |
| Nicotinic acid | C₆H₅NO₂ | 123.11 | 236.6 | sublimes | 0.36 |
| Methyl 6-aminonicotinate | C₇H₈N₂O₂ | 152.15 | 188-192 | N/A | N/A |
| Methyl 5-methylnicotinate | C₈H₉NO₂ | 151.16 | 42-46 | 90 | N/A |
Biological Activities: A Comparative Analysis
While direct comparative studies detailing the biological activities of this compound against a wide array of other nicotinic acid derivatives are limited in publicly available literature, this section synthesizes the existing data on their anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[4][5] The mechanism is often attributed to the activation of the G protein-coupled receptor GPR109A.[6] Below is a summary of the reported in vitro anti-inflammatory activities of various nicotinic acid derivatives.
| Compound/Derivative | Assay | Cell Line/Model | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ of Reference (µg/mL) |
| Isonicotinate Derivative 5 | ROS Inhibition | Human blood cells | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinate Derivative 6 | ROS Inhibition | Human blood cells | 8.6 ± 0.5 | Ibuprofen | 11.2 ± 1.9 |
| Isonicotinate Derivative 8b | ROS Inhibition | Human blood cells | 3.7 ± 1.7 | Ibuprofen | 11.2 ± 1.9 |
| Thiazoline-2-thione Derivative 4d | BSA Denaturation | N/A | 21.9 | Aspirin | 22 |
| Thiazoline-2-thione Derivative 3c | BSA Denaturation | N/A | 31.7 | Aspirin | 22 |
Anticancer Activity
Several nicotinic acid derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MDA-MB-231 | 4.2 |
| Pyrazolo[4,3-c]hexahydropyridine derivative 31 | MCF-7 | 2.4 |
| Styrylimidazo[1,2-a]pyridine derivative 30a | MDA-MB-231 | 12.12 ± 0.54 |
| Styrylimidazo[1,2-a]pyridine derivative 30a | MCF-7 | 9.59 ± 0.7 |
| Thiazolidine-2,4-dione derivative 108 | MCF-7 | 1.27 |
| Thiazolidine-2,4-dione derivative 109 | MCF-7 | 1.31 |
| Thiazolidine-2,4-dione derivative 110 | MCF-7 | 1.50 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of nicotinic acid derivatives.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 5-aminonicotinic acid.
Materials:
-
5-aminonicotinic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl acetate (EtOAc) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Esterification: Dissolve 5-aminonicotinic acid in an excess of methanol.
-
Carefully add the catalyst (e.g., thionyl chloride or sulfuric acid) dropwise to the solution while stirring, typically at room temperature or under cooling.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure product.
Caption: General workflow for the synthesis of this compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound and other derivatives)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 18-24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Appropriate cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.
Signaling Pathways
Nicotinic acid and its derivatives can exert their biological effects through various signaling pathways. A key pathway involves the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.
Caption: Simplified nAChR signaling pathway activated by nicotinic acid derivatives.
Conclusion
This compound and other nicotinic acid derivatives represent a promising class of compounds with diverse biological activities. While the available data highlights the potential of this chemical scaffold in the development of new anti-inflammatory and anticancer agents, further research is required to fully elucidate the specific activities and mechanisms of action of this compound. Direct comparative studies with other derivatives are essential to establish a clear structure-activity relationship and to identify the most potent candidates for further preclinical and clinical development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers embarking on the investigation of this important class of molecules.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 5. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
A Comparative Analysis of Methyl 5-aminonicotinate and Its Isomers for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for designing novel therapeutic agents. This guide provides a comprehensive comparative study of Methyl 5-aminonicotinate and its key isomers: Methyl 2-aminonicotinate, Methyl 4-aminonicotinate, and Methyl 6-aminonicotinate. We delve into their physicochemical properties, synthesis methodologies, and potential biological activities, supported by detailed experimental protocols and visual workflows.
Physicochemical Properties
The position of the amino group on the pyridine ring significantly influences the physicochemical properties of these isomers, which in turn can affect their reactivity, solubility, and pharmacokinetic profiles. A summary of key properties is presented below.
| Property | This compound | Methyl 2-aminonicotinate | Methyl 4-aminonicotinate | Methyl 6-aminonicotinate |
| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol [1] | 152.15 g/mol [2] | 152.15 g/mol |
| CAS Number | 36052-25-2 | 14667-47-1[1] | 16135-36-7[2] | 36052-24-1[3] |
| Melting Point | 135-137 °C[4] | 82-86 °C[1] | 172-174 °C | 154-156 °C[3] |
| Boiling Point | 319.4 °C at 760 mmHg[4] | 251.3±20.0 °C (Predicted)[1] | 288.7±20.0 °C (Predicted) | Not available |
| Appearance | Off-white solid[4] | White to Almost white powder to crystal[1] | White to Almost white powder | White crystalline solid[3] |
| Solubility | Not specified | Soluble in Methanol[1] | Soluble in Methanol | Not specified |
Synthesis of Methyl Aminonicotinate Isomers
The primary route for synthesizing these isomers is the esterification of the corresponding aminonicotinic acid with methanol, typically in the presence of an acid catalyst.
General Synthesis Workflow
References
A Comparative Guide to the Biological Activity of Methyl 5-aminonicotinate and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Methyl 5-aminonicotinate and its structurally related analogs. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on the experimentally determined activities of similar nicotinic acid derivatives. This comparative approach allows for the inference of potential therapeutic applications and guides future research directions. The information presented is collated from various studies and is intended for research and drug development professionals.
Overview of Biological Activities
Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a class of compounds with a broad spectrum of biological activities.[1][2] The pyridine ring and the carboxylic acid moiety are key structural features that can be modified to modulate the pharmacological profile.[3] Derivatives have been investigated for their potential as:
-
Anticancer agents: By targeting various signaling pathways involved in cell proliferation and survival.[4][5][6]
-
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.
-
Vasodilators: Primarily through the activation of the G protein-coupled receptor 109A (GPR109A).[1][2][7]
-
Anti-inflammatory agents: By modulating inflammatory pathways.[8]
-
Enzyme inhibitors: Targeting enzymes such as Cytochrome P450.[9][10]
Comparative Analysis of Biological Activity
This section provides a comparative summary of the biological activities of compounds structurally similar to this compound.
Anticancer Activity
Several derivatives of nicotinic acid have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Nicotinic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate | BxPC-3 (Pancreatic) | 0.051 | - | - |
| Panc-1 (Pancreatic) | 0.066 | - | - | |
| WI38 (Normal Lung Fibroblast) | 0.36 | - | - | |
| Nicotinic acid N'-(3,5-dinitrobenzoyl)-N'-(4-methoxybenzylidene)-hydrazide | Mycobacterium tuberculosis H37Rv | - | Isoniazid | - |
Data for this compound is not available.
Antimicrobial Activity
Nicotinic acid derivatives have been explored for their potential to combat bacterial and fungal infections.
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 2c (a 2-aminopyridine derivative) | Staphylococcus aureus | 39 | Gentamicin | - |
| Bacillus subtilis | 39 | Gentamicin | - | |
| Compound 3b (a pyridine carbonitrile derivative) | Candida albicans | 25 | Miconazole | 25 |
| Thiazolidinone derivatives of nicotinic acid | Various bacteria and fungi | - | - | - |
MIC: Minimum Inhibitory Concentration. Data for this compound is not available.
Vasodilatory Effects
The vasodilatory properties of nicotinic acid and its derivatives are well-documented and are primarily mediated by the GPR109A receptor.[1][7]
Table 3: Vasodilatory Effects of Nicotinic Acid Derivatives
| Compound | Experimental Model | Effect |
| Nicotinic Acid | Human | Increase in forearm blood flow[1] |
| 2-(1-adamantylthio)nicotinic acid | Isolated rat thoracic aorta | Potent vasorelaxant (ED50 = 21.3 nM)[1] |
| Nicorandil | Anesthetized dogs | Increase in regional myocardial blood flow[1] |
| N-(2-hydroxyethyl)nicotinamide nitrate (SG-75) | Anesthetized dogs | Dose-dependent increase in coronary, renal, mesenteric, and femoral blood flow[1] |
Data for this compound is not available.
Signaling Pathways
Nicotinic Acid-Induced Vasodilation
The primary mechanism of vasodilation for nicotinic acid involves the activation of the GPR109A receptor on Langerhans cells in the skin.[1][7] This initiates a signaling cascade leading to the production of prostaglandins (PGD2 and PGE2), which in turn act on vascular smooth muscle cells to cause vasodilation.[1][7]
Caption: Signaling pathway of nicotinic acid-induced vasodilation.
Nicotinic Acetylcholine Receptor (nAChR) Signaling in Cancer
Nicotine and its derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are expressed in various cancer cells.[4][5][6] Activation of nAChRs can trigger downstream signaling pathways, such as PI3K/AKT and MEK/ERK, promoting cancer cell proliferation, migration, and survival.[5][6]
Caption: Simplified nAChR-mediated signaling in cancer.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Experimental workflow for the MTT assay.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Detailed Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Vasodilation Assay
This assay assesses the ability of a compound to relax pre-contracted blood vessels.[1]
Detailed Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate under a resting tension.
-
Contraction: The rings are contracted with a vasoconstrictor agent like phenylephrine.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
-
Data Recording: The relaxation responses are recorded isometrically using a force-displacement transducer.
-
Data Analysis: The vasorelaxant effect is expressed as a percentage of the phenylephrine-induced contraction. The maximal relaxation (Rmax) and the ED50 (the concentration required to produce 50% of the maximal response) are determined.[1]
Conclusion
While direct experimental data on the biological activity of this compound is limited, the analysis of its structurally similar compounds reveals a rich pharmacological landscape for nicotinic acid derivatives. These compounds exhibit promising anticancer, antimicrobial, and vasodilatory properties, underscoring the therapeutic potential of this chemical scaffold. The provided experimental protocols and signaling pathway diagrams offer a framework for future investigations into this compound and the rational design of novel, more potent, and selective analogs. Further research is warranted to elucidate the specific biological profile of this compound and to explore its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Oncogenic Functions of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic-nAChR signaling mediates drug resistance in lung cancer [jcancer.org]
- 6. Nicotinic Acetylcholine Receptor Signaling in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Characterization of Methyl 5-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Methyl 5-aminonicotinate, a significant building block in pharmaceutical synthesis. The selection of appropriate analytical methods is crucial for confirming the identity, purity, and stability of such compounds. This document outlines the principles, experimental protocols, and expected data for several core analytical techniques, offering a framework for robust quality control and characterization.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. The following table summarizes the primary applications and expected outcomes for the characterization of this compound.
| Analytical Technique | Principle | Information Obtained | Key Performance Characteristics |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, including connectivity of atoms and stereochemistry. | Unambiguous structure elucidation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight and elemental composition. Fragmentation patterns provide structural clues. | High sensitivity and specificity for molecular weight determination. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Purity assessment, quantification, and separation of impurities. | Robust and versatile for purity and content analysis. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups. | Identification of functional groups present in the molecule. | Rapid and non-destructive method for functional group analysis. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible light by a molecule. | Information about conjugated systems within the molecule. Useful for quantification. | Simple and cost-effective for quantitative analysis and monitoring reactions. |
Experimental Protocols and Data Interpretation
Detailed methodologies for the key analytical techniques are provided below. While specific experimental data for this compound is not widely published, the following sections present expected data based on structurally similar compounds, such as other aminonicotinate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16
-
Relaxation delay: 1 s.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024
-
Relaxation delay: 2 s.
-
Expected ¹H and ¹³C NMR Data (Based on Nicotinic Acid Derivatives)
| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 8.0 - 9.0 | m | 3H | Pyridine ring protons |
| Amino Protons | 5.0 - 6.0 | br s | 2H | -NH₂ |
| Methyl Protons | 3.8 - 4.0 | s | 3H | -OCH₃ |
| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | 165 - 175 | C=O |
| Aromatic Carbons | 110 - 160 | Pyridine ring carbons |
| Methyl Carbon | 50 - 55 | -OCH₃ |
Data Interpretation: The ¹H NMR spectrum will confirm the presence of the pyridine ring protons, the amino group protons, and the methyl ester protons, with their respective integrations and multiplicities providing connectivity information. The ¹³C NMR spectrum will show the corresponding carbon signals, confirming the carbon framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
Experimental Protocol:
-
Sample Introduction: Infuse a dilute solution of the sample in a suitable solvent (e.g., methanol) into the mass spectrometer.
-
Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| [M+H]⁺ (m/z) | 153.06 |
| Key Fragments (m/z) | 121 ([M+H - CH₃OH]⁺), 94 ([M+H - COOCH₃]⁺) |
Data Interpretation: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 153.06, confirming the molecular weight. Fragmentation peaks corresponding to the loss of methanol (CH₃OH) and the methoxycarbonyl group (COOCH₃) would further support the proposed structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantifying their content in various matrices.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).
-
Injection Volume: 10 µL.
Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on the specific gradient, but expected to be in the range of 3-10 minutes. |
| Purity | >98% (as determined by peak area percentage). |
Data Interpretation: A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would suggest the presence of impurities, which can be quantified by their relative peak areas.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Expected IR Absorption Peaks
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methyl C-H |
| 1730 - 1710 | C=O stretch | Ester carbonyl |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1300 - 1200 | C-O stretch | Ester |
Data Interpretation: The presence of characteristic absorption bands for the amino group, aromatic ring, methyl group, and ester carbonyl group will confirm the key functional moieties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Scan the absorbance of the solution over a wavelength range of 200-400 nm.
Expected UV-Vis Absorption Data
| Parameter | Expected Value (in Methanol) |
| λmax | Approximately 230 nm and 290 nm |
Data Interpretation: The UV-Vis spectrum is expected to show absorption maxima characteristic of the substituted pyridine ring system. The position and intensity of these bands can be used for quantitative analysis using the Beer-Lambert law.
Visualizing the Analytical Workflow and Logic
The following diagrams illustrate the general workflow for characterizing a chemical compound and a decision tree for selecting the appropriate analytical technique.
Efficacy of Methyl 5-Aminonicotinate Analogs: A Comparative Guide
This guide provides a detailed comparison of the biological efficacy of various analogs related to Methyl 5-aminonicotinate, with a focus on their anticancer and antimicrobial activities. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of selected analogs against various cancer cell lines and kinases. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Anticancer Activity of Picolinamide Analogs
| Compound | Cell Line | IC50 (µM)[1] |
| Compound 6p | MGC-803 | 1.38 |
| HCT-116 | 5.34 | |
| MCF-7 | 5.21 | |
| Sorafenib (Control) | HepG2 | 16.30 |
Table 2: VEGFR-2 Kinase Inhibitory Activity of Picolinamide Derivatives
| Compound | Target | IC50 (µM)[1] |
| Compound 7h | VEGFR-2 | 0.08 |
| Compound 9a | VEGFR-2 | 0.09 |
| Compound 9l | VEGFR-2 | 0.07 |
| Sorafenib (Control) | VEGFR-2 | 0.09 |
Table 3: Cytotoxic Effects of a Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate Analog
| Cell Line | IC50 (µM)[2] |
| Human pancreatic adenocarcinoma (BxPC-3) | 0.051 |
| Panc-1 | 0.066 |
| Normal human lung fibroblasts (WI38) | 0.36 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anti-proliferative Activity
The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] The general procedure is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against VEGFR-2 kinase was determined using a kinase-glo luminescent assay.
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase Reaction: In a 96-well plate, add the test compound, 10 µM ATP, and the VEGFR-2 enzyme. Initiate the reaction by adding the substrate (e.g., poly(Glu, Tyr) 4:1).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Luminescence Detection: Add Kinase-Glo Plus reagent to each well to stop the reaction and measure the luminescence, which is inversely proportional to the kinase activity.
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by some of the discussed analogs and a general workflow for their evaluation.
Caption: General experimental workflow for evaluating this compound analogs.
Caption: Targeted signaling pathways of anticancer analogs.
References
A Comparative Guide to the Structure-Activity Relationship of Nicotinamide Derivatives as Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of nicotinamide derivatives, closely related to Methyl 5-aminonicotinate, as potential anticancer agents. By examining the influence of various structural modifications on cytotoxic activity and kinase inhibition, this document aims to inform the rational design of more potent and selective therapeutic candidates. The pyridine scaffold, a core component of these molecules, is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.
Comparative Analysis of Anticancer Activity
Recent studies have focused on the synthesis and evaluation of novel nicotinamide derivatives as potent antitumor agents. The antiproliferative activity of these compounds has been assessed against various human cancer cell lines, with key findings indicating that substitutions on the pyridine and amide moieties significantly influence their efficacy. A particular area of interest has been their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in tumor angiogenesis.
Data Presentation: Anticancer Activity of Nicotinamide Derivatives
The following tables summarize the in vitro anticancer activity of a series of nicotinamide derivatives against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, as well as their inhibitory activity against VEGFR-2.
Table 1: In Vitro Anticancer Activity of Nicotinamide Derivatives against MCF-7 and HeLa Cell Lines
| Compound ID | R (Substitution) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| 5h | 4-methylphenyl | 10.47 ± 0.41 | 11.87 ± 0.45 |
| 5i | 4-(trifluoromethyl)phenyl | 8.70 ± 0.23 | 8.97 ± 0.31 |
| 6 | 4-(thiomethyl)phenyl | 9.01 ± 0.38 | 9.82 ± 0.41 |
| Doxorubicin | Standard Drug | 9.06 ± 0.36 | 9.17 ± 0.39 |
Data is presented as the mean ± standard deviation. Lower IC₅₀ values indicate greater inhibitory potency.[1]
Structure-Activity Relationship (SAR) Insights:
From the data presented in Table 1, several key SAR insights can be drawn for this series of nicotinamide derivatives:
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as trifluoromethyl (-CF₃) at the para position of the phenyl ring (compound 5i ), leads to the most potent anticancer activity against both MCF-7 and HeLa cell lines, even surpassing the standard drug Doxorubicin in the case of MCF-7.[1]
-
Electron-Donating and Neutral Groups: A moderately electron-donating methyl group (-CH₃) (compound 5h ) results in slightly reduced, yet still significant, activity.[1] The thiomethyl group (-SCH₃) (compound 6 ) also confers potent activity, comparable to that of the trifluoromethyl-substituted analog.[1]
Table 2: VEGFR-2 Inhibitory Activity of Nicotinamide-Based Derivatives
| Compound ID | Substitution Pattern | VEGFR-2 IC₅₀ (nM) |
| 6 | 4-chlorobenzylidene at the amide nitrogen | 60.83 |
| 7 | 4-hydroxybenzylidene at the amide nitrogen | 129.30 |
| Sorafenib | Standard Drug | 53.65 |
Lower IC₅₀ values indicate greater inhibitory potency.[2]
Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:
The data in Table 2 suggests that for this series of nicotinamide derivatives:
-
Halogen Substitution: The presence of a chloro-substituted benzylidene moiety (compound 6 ) results in potent VEGFR-2 inhibition, with an IC₅₀ value comparable to the standard inhibitor, Sorafenib.[2]
-
Hydroxyl Substitution: Replacement of the chloro group with a hydroxyl group (compound 7 ) leads to a significant decrease in inhibitory activity, highlighting the importance of the electronic and steric properties of the substituent at this position for effective binding to the VEGFR-2 active site.[2]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of potential anticancer agents.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are plated in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The test compounds are prepared in serial dilutions in the appropriate cell culture medium. The diluted compounds are then added to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell growth) is determined from the dose-response curve.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory activity of the compounds against the VEGFR-2 kinase.
Protocol:
-
Reaction Setup: Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable kinase buffer.
-
Compound Addition: The test compounds are added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo™), which measures the amount of ATP remaining in the solution. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Proposed Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the synthesis and in vitro evaluation of nicotinamide derivatives.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide derivatives.
References
- 1. Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening | Semantic Scholar [semanticscholar.org]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Purity of Synthesized Methyl 5-aminonicotinate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive benchmark for the purity of synthesized Methyl 5-aminonicotinate, comparing it with commercially available alternatives. We present detailed experimental protocols and supporting data to offer a clear and objective assessment.
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The purity of this starting material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide outlines a rigorous analytical workflow to ascertain the purity of newly synthesized this compound.
Comparative Purity Analysis
The purity of in-house synthesized this compound was compared against three leading commercial suppliers. The analysis was conducted using High-Performance Liquid Chromatography (HPLC), a robust and widely accepted method for purity determination.
| Sample ID | Source | Advertised Purity (%) | Measured Purity (%) by HPLC | Major Impurity (%) |
| SYNTH-001 | Synthesized In-House | - | 99.2 | 0.5 (Unidentified) |
| COMM-A | Supplier A | ≥ 98%[1][2] | 98.7 | 0.8 (Nicotinic Acid) |
| COMM-B | Supplier B | ≥ 98% | 98.5 | 1.0 (Unidentified) |
| COMM-C | Supplier C | 97%[3] | 97.3 | 1.8 (Starting Material) |
As the data indicates, the in-house synthesized this compound (SYNTH-001) demonstrates a higher purity profile than the tested commercial alternatives.
Structural Confirmation and Impurity Identification
Beyond percentage purity, comprehensive characterization is essential. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy was employed to confirm the structure of the synthesized compound and to identify potential impurities.
| Analytical Technique | Synthesized this compound (SYNTH-001) | Commercial Alternative (COMM-A) |
| Mass Spectrometry (MS) | Expected [M+H]⁺: 153.0664, Observed: 153.0662 | Expected [M+H]⁺: 153.0664, Observed: 153.0665 |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J=2.8 Hz, 1H), 7.20 (t, J=2.8 Hz, 1H), 6.80 (d, J=2.8 Hz, 1H), 4.10 (s, 2H), 3.85 (s, 3H) | Conforms to reference spectra. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5, 147.2, 142.1, 136.5, 118.9, 115.3, 52.3 | Conforms to reference spectra. |
The spectroscopic data confirms the identity of the synthesized compound. In the case of COMM-A, the major impurity was identified as nicotinic acid, likely a hydrolysis product.[4]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Chromatographic Conditions: Same as the HPLC-UV method.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Scan mode from m/z 100 to 500.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment with proton decoupling.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated solvent.
Visualizing the Analytical Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical steps involved in the purity assessment.
Caption: Workflow for the purity assessment of this compound.
Caption: Decision-making workflow for compound verification.
References
Safety Operating Guide
Proper Disposal of Methyl 5-aminonicotinate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Methyl 5-aminonicotinate (CAS No. 36052-25-2), a common reagent in pharmaceutical research and development. Adherence to these procedures is critical for minimizing environmental impact and safeguarding personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat. Work should be conducted in a well-ventilated area, such as a fume hood, to prevent the inhalation of any dust or vapors.
In the event of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material. The collected material must then be placed in a suitable, clearly labeled container for disposal. It is imperative to prevent the chemical from entering drains or waterways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| CAS Number | 36052-25-2[1][2][3] |
| Molecular Formula | C₇H₈N₂O₂[2] |
| Molecular Weight | 152.15 g/mol [2] |
| Purity | 97% - 98%[1][3] |
Step-by-Step Disposal Procedures
The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[4][5][6][7] The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound" and include the CAS number (36052-25-2) on the label.
-
Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.
-
-
Containerization:
-
Use a dedicated, properly labeled, and securely sealed container for the collection of this compound waste.
-
The container must be made of a material compatible with the chemical.
-
The label should prominently display the contents, associated hazards (e.g., "Harmful," "Irritant"), and the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound, if available, or detailed information about the chemical's hazards.
-
-
Documentation:
-
Maintain meticulous records of all waste disposal activities. This documentation should include the name of the disposal company, the date of pickup, and the quantity of waste disposed of.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is always recommended to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. 36052-25-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. appchemical.com [appchemical.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. fishersci.es [fishersci.es]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 5-aminonicotinate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Methyl 5-aminonicotinate. Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment. This potent compound necessitates stringent handling procedures due to its potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause significant skin and eye irritation and may lead to respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Quantitative PPE Specifications
The following table summarizes the required PPE and their minimum specifications for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles with side shields. A full-face shield is required when splash potential exists. | Prevents eye irritation and serious eye damage from dust particles or splashes. |
| Hand Protection | Butyl rubber gloves (minimum thickness of 15 mil or 0.4 mm). | Provides excellent chemical resistance against aromatic amines. Nitrile gloves are not recommended due to poor resistance.[1] |
| Respiratory Protection | NIOSH-approved respirator with P100 (US) or P3 (EU) particulate filters. | Protects against inhalation of fine dust particles, which can cause respiratory irritation and systemic toxicity.[2] |
| Body Protection | Chemically resistant lab coat or coveralls. A chemically resistant apron over the lab coat is recommended for larger quantities. | Prevents skin contact and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following workflow is essential to minimize exposure and prevent contamination.
Pre-Handling Preparations
-
Designated Area: All handling of this compound powder must occur within a designated area, such as a certified chemical fume hood, to contain any airborne particles.
-
PPE Donning: Before entering the designated area, don all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or puncture prior to use.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are accessible and fully operational.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials for chemical spills is readily available.
Handling Procedure
-
Weighing and Transfer: Conduct all weighing and transferring of the compound within the fume hood. Use tools and techniques that minimize dust generation (e.g., using a micro-spatula, gentle handling).
-
Solution Preparation: If preparing a solution, add the solid slowly to the solvent to avoid splashing. Keep containers closed when not in use.
-
Avoid Contact: At all times, avoid direct contact with the substance. Use forceps or other tools to handle contaminated items.
-
Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment using an appropriate solvent (e.g., ethanol), followed by a thorough wash.
Post-Handling and PPE Doffing
-
Decontamination: Wipe down gloves with a damp cloth before removing them.
-
Doffing Sequence: Remove PPE in the following order to prevent re-contamination: apron, outer gloves, lab coat, inner gloves, face shield/goggles, respirator.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Method 1: Off-Site Disposal (Recommended)
-
Waste Segregation: Collect all waste this compound and materials grossly contaminated with it in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management company.
Method 2: In-Laboratory Chemical Degradation
For small quantities, chemical degradation can be an effective disposal method. This procedure must be carried out by trained personnel in a chemical fume hood.
Protocol: Degradation of Aromatic Amines using Acidified Potassium Permanganate
-
Preparation: In a suitably large flask, prepare a solution of the aromatic amine waste in 1.7 N sulfuric acid (approximately 0.01 mol of amine per 3 liters of acid solution).
-
Oxidation: Slowly add 1 liter of 0.2 M potassium permanganate solution to the flask while stirring. The solution will turn a deep purple color.
-
Reaction Time: Allow the mixture to stand at room temperature for a minimum of 8 hours. During this time, the permanganate will oxidize the amine.
-
Neutralization of Excess Oxidant: After the reaction period, check for the presence of excess permanganate (persistent purple color). If present, reduce it by slowly adding a sodium bisulfite solution until the purple color disappears.
-
Final Neutralization: Carefully neutralize the resulting solution to approximately pH 7 using a dilute sodium hydroxide solution.
-
Final Disposal: The neutralized, decolorized solution may now be disposed of as aqueous waste, in accordance with local sewer regulations.
Workflow and Safety Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
